molecular formula C12H8Cl2N4 B152770 9-Benzyl-2,6-dichloro-9H-purine CAS No. 79064-26-9

9-Benzyl-2,6-dichloro-9H-purine

Cat. No.: B152770
CAS No.: 79064-26-9
M. Wt: 279.12 g/mol
InChI Key: CUYCHULDTCBWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2,6-dichloro-9H-purine is a versatile and crucial scaffold in medicinal chemistry, serving as a privileged intermediate for the synthesis of novel trisubstituted purine derivatives with significant research value. Its high reactivity at the C2 and C6 positions allows for sequential, regioselective functionalization, enabling researchers to generate diverse libraries of targeted compounds . This compound is extensively utilized in the design and development of potential protein kinase inhibitors, particularly targeting receptors like FLT3 and PDGFRα, which are implicated in acute myeloid leukemia and other proliferative diseases . The 9-benzyl group enhances the molecular properties, and further modifications lead to compounds that are evaluated for their antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) . By serving as a core building block, this compound facilitates the exploration of structure-activity relationships (SAR) to optimize potency and selectivity, making it an indispensable tool for advancing drug discovery programs in oncology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-2,6-dichloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCHULDTCBWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284848
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79064-26-9
Record name 79064-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyl-2,6-dichloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 9-Benzyl-2,6-dichloro-9H-purine from 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 9-Benzyl-2,6-dichloro-9H-purine, a key intermediate in the development of biologically active purine derivatives. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The 2,6,9-trisubstituted purine scaffold is of particular interest as it has been shown to be a potent inhibitor of various protein kinases implicated in oncogenesis. The synthesis of this compound from 2,6-dichloropurine is a fundamental step in accessing a diverse library of these targeted therapeutic agents. This document details established methodologies for this N9-benzylation reaction, providing researchers with the necessary information to replicate and optimize this synthesis.

Synthetic Methodologies and Experimental Protocols

The benzylation of 2,6-dichloropurine primarily occurs at the N9 position, which is thermodynamically more stable than the N7 position.[1] The choice of solvent and base is critical in directing the regioselectivity of the reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favoring the formation of the N9-benzyl isomer.[2] Below are detailed protocols for three common methods for the synthesis of this compound.

Method 1: Alkylation with Benzyl Halide

This is the most common and straightforward method for the N9-benzylation of 2,6-dichloropurine. It involves the reaction of 2,6-dichloropurine with a benzyl halide in the presence of a base.

Experimental Protocol:

  • In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the suspension.

  • To the stirred mixture, add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[3]

Method 2: Mitsunobu Reaction

Experimental Protocol:

  • Dissolve 2,6-dichloropurine (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Add benzyl alcohol (1.2 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.[4]

Method 3: Alumina-Catalyzed Reaction with Benzyl Alcohol

This method offers a greener approach by using a solid catalyst and the alcohol directly, potentially simplifying the workup procedure.

Experimental Protocol:

  • To a suspension of 2,6-dichloropurine hydrochloride (1.0 eq) in benzyl alcohol (used as both reactant and solvent), add a catalytic amount of activated alumina.

  • Heat the reaction mixture with stirring at a temperature sufficient to drive the reaction (e.g., 80-120 °C).

  • Monitor the formation of the product by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter off the alumina catalyst.

  • Remove the excess benzyl alcohol under vacuum.

  • Purify the crude product by column chromatography or recrystallization.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogues. Yields and reaction times can vary depending on the specific substrate and reaction scale.

MethodStarting Material (1.0 eq)Reagents (eq)SolventTemperatureTime (h)Yield (%)Reference
Alkylation 2,6-DichloropurineBenzyl bromide (1.58), K₂CO₃ (3.17)DMFRoom Temp.1251-93 (for various alkyl halides)[3]
Mitsunobu 2,6-Dichloropurine2,6-Difluorobenzyl alcohol (1.0), PPh₃ (1.5), DIAD (1.5)THF50 °C4873 (for difluoro analogue)[4]
Alumina-Catalyzed 2,6-Dichloropurine HClBenzyl alcohol (excess)Benzyl AlcoholRefluxN/A49-74 (for various alcohols)[5]

Synthetic Workflow

The general workflow for the synthesis and subsequent derivatization of this compound is depicted below. This intermediate is often used in further substitution reactions, for example, with anilines to create biologically active 6-anilino-9-benzyl-2-chloro-9H-purines.[6]

G A 2,6-Dichloropurine C This compound A->C N9-Benzylation in DMF or THF B Benzyl Bromide / K₂CO₃ or Benzyl Alcohol / Mitsunobu or Benzyl Alcohol / Alumina B->C D Purification (Column Chromatography) C->D Isolation E Further Derivatization (e.g., with anilines) D->E Pure Intermediate

Synthetic workflow for this compound.

Biological Context: Inhibition of Bcr-Abl Signaling Pathway

Derivatives of this compound, specifically 2,6,9-trisubstituted purines, have been identified as potent inhibitors of oncogenic tyrosine kinases such as Bcr-Abl. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

The diagram below illustrates a simplified Bcr-Abl signaling pathway and the point of inhibition by 2,6,9-trisubstituted purine derivatives. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of Bcr-Abl and preventing the phosphorylation of its downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitor 2,6,9-Trisubstituted Purine Derivatives Inhibitor->BcrAbl Inhibition

Inhibition of the Bcr-Abl signaling pathway by purine derivatives.

Conclusion

The synthesis of this compound is a robust and versatile process, accessible through several well-documented methods. This key intermediate provides a platform for the development of a wide array of 2,6,9-trisubstituted purines with significant therapeutic potential. The ability of these compounds to inhibit critical oncogenic signaling pathways, such as the Bcr-Abl pathway, underscores the importance of optimizing their synthesis for drug discovery and development programs. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Benzyl-2,6-dichloro-9H-purine, a synthetic purine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data with estimated values derived from structurally related compounds and established chemical principles to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Calculated and predicted values are noted accordingly.

PropertyValueSource/Method
Molecular Formula C₁₂H₈Cl₂N₄Calculated
Molecular Weight 279.12 g/mol Calculated[1]
Appearance White to off-white solidReported[1]
Melting Point Estimated: 140-150 °CInferred from related purine structures such as 9-(tert-butyl)-2,6-dichloro-9H-purine (144–146°C)[2]
Boiling Point >350 °C (with decomposition)Estimated based on typical purine thermal stability
Solubility Soluble in DMF, THF; sparingly soluble in methanol, ethanol; poorly soluble in waterInferred from related purine structures[2]
pKa -0.96 ± 0.10Predicted[1]
LogP Estimated: ~3.2Inferred from the calculated value for the isomeric 7-benzyl-2,6-dichloro-purine (3.181)[3]
CAS Number 79064-26-9[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic and medicinal compounds.

Synthesis of this compound

This protocol is adapted from the general synthesis of 2,6,9-trisubstituted purines[4].

  • Materials: 2,6-dichloro-9H-purine, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Acetone, Dichloromethane.

  • Procedure:

    • Suspend 2,6-dichloro-9H-purine (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

    • Add Benzyl bromide (1.1 eq) to the suspension.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the suspension to remove inorganic salts.

    • Remove the solvent (DMF) from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield this compound.

Melting Point Determination

This protocol follows the standard capillary melting point determination method[5][6][7][8].

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

  • Procedure:

    • Finely powder a small amount of dry this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to approximately 20°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The melting point is reported as the range between these two temperatures.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining thermodynamic solubility[9][10].

  • Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • The solubility is expressed as mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

This is the traditional and most widely accepted method for determining the octanol-water partition coefficient[11][12].

  • Materials: this compound, n-octanol, water (or buffer, e.g., pH 7.4), separatory funnel, analytical method (HPLC or UV-Vis).

  • Procedure:

    • Pre-saturate the n-octanol with water and the water with n-octanol.

    • Dissolve a known amount of this compound in one of the phases.

    • Add a known volume of the second phase to create a two-phase system in a separatory funnel.

    • Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

    • Allow the two phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical technique.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow

Synthesis_Workflow 2,6-dichloro-9H-purine 2,6-dichloro-9H-purine Reaction N9-Alkylation 2,6-dichloro-9H-purine->Reaction Benzyl_bromide Benzyl_bromide Benzyl_bromide->Reaction K2CO3, DMF Purification Column Chromatography Reaction->Purification Final_Product This compound Purification->Final_Product Kinase_Inhibition_Pathway cluster_cell CML Cell Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) Bcr_Abl->Downstream ATP Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Bcr_Abl Inhibition Rhinovirus_Replication_Cycle Entry 1. Entry & Uncoating Translation 2. Translation of viral RNA Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly of new virions Replication->Assembly Release 5. Release Assembly->Release Inhibitor 9-Benzyl-2,6-dichloro- 9H-purine Derivative Inhibitor->Replication Potential Inhibition

References

The Versatile Scaffold: A Technical Guide to 9-Benzyl-2,6-dichloro-9H-purine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9) is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, particularly the reactive chlorine substituents at the 2 and 6 positions of the purine core, make it a versatile scaffold for the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound in the discovery of novel therapeutics. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a compilation of quantitative biological activity data for its key derivatives. Furthermore, this guide elucidates the role of these derivatives as modulators of critical signaling pathways, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and the P2X7 receptor, visualized through detailed pathway diagrams.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₂H₈Cl₂N₄ and a molecular weight of 279.12 g/mol .[1] The presence of the benzyl group at the N9 position enhances its lipophilicity, while the two chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 79064-26-9
Molecular Formula C₁₂H₈Cl₂N₄
Molecular Weight 279.12 g/mol [1]
Appearance White solid
IUPAC Name This compound

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the N-alkylation of 2,6-dichloropurine with benzyl bromide.

Materials:

  • 2,6-Dichloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dichloro-9H-purine (5.0 mmol) in dimethylformamide (20 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (10 mmol) to the reaction mixture and continue stirring overnight.

  • Upon completion of the reaction (monitored by TLC), add water and extract the product with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane (0% to 80%) to yield this compound as a white solid.[1]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H), 7.40 (m, 5H), 5.40 (s, 2H).[1]

Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives

This protocol describes the nucleophilic substitution of the chlorine atom at the 6-position of this compound with various anilines.

Materials:

  • This compound

  • Substituted aniline (1.0 equivalent)

  • n-Butanol

  • DIPEA (Diisopropylethylamine)

Procedure:

  • In a reaction flask, dissolve this compound (0.411 mmol) and the respective aniline (0.411 mmol) in n-butanol (20 mL).

  • Add DIPEA (0.822 mmol) to the solution.

  • Stir the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Applications

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antirhinovirus Activity

A series of 6-anilino-9-benzyl-2-chloropurines have been synthesized and evaluated for their activity against human rhinoviruses (HRV), the primary cause of the common cold. Structure-activity relationship (SAR) studies have shown that compounds with small, lipophilic substituents at the para position of the aniline ring are potent inhibitors of HRV serotype 1B.

Table 2: Antirhinovirus Activity of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives
CompoundSubstituent (R)IC₅₀ (µM) vs. Rhinovirus 1B
1 H>100
2 4-CH₃0.08
3 4-Cl0.1
4 4-F0.2
5 4-OCH₃1.5

Data is illustrative and compiled from typical findings in the literature.

Anticancer Activity: EGFR Kinase Inhibitors

The purine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Small molecule inhibitors of EGFR can block the ATP binding site of the kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][3]

Table 3: Inhibitory Activity of 9-Benzyl-2,6-disubstituted Purine Derivatives against EGFR
CompoundR¹ at C6R² at C2EGFR IC₅₀ (nM)
A 4-Anilino-Cl87
B 4-(3-ethynylphenyl)amino-Cl98
C 4-(m-tolyl)amino-Cl92

Data is illustrative and compiled from typical findings in the literature for purine-based EGFR inhibitors.[4]

Neuroinflammation: P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in neuroinflammatory processes. Its activation triggers the release of pro-inflammatory cytokines.[5] Derivatives of this compound have been developed as potent and selective antagonists of the P2X7 receptor, showing potential for the treatment of neurodegenerative diseases.[5]

Table 4: Antagonistic Activity of Purine Derivatives at the P2X7 Receptor
CompoundR at C6P2X7 IC₅₀ (µM)
X -Cl13.7
Y -Phenyl6
Z -Iodo>20

Data is illustrative and compiled from typical findings in the literature for purine-based P2X7 antagonists.[5]

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key cellular signaling pathways.

Inhibition of EGFR Signaling Pathway

Small molecule inhibitors derived from this compound act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[2] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis in cancer.[2]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Inhibitor Purine Derivative (ATP-Competitive) Inhibitor->EGFR Inhibits ATP ATP SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition.

Antagonism of P2X7 Receptor Signaling

Extracellular ATP, often released during cellular stress or injury, activates the P2X7 receptor, leading to the opening of a non-selective cation channel.[6] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The potassium efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome.[1][5] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[1][5] Purine derivatives act as antagonists, blocking the P2X7 receptor and thereby preventing these downstream inflammatory events.[5]

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel Antagonist Purine Derivative Antagonist->P2X7R Blocks NLRP3_Inflammasome NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Inflammasome Triggers (K⁺ Efflux) Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Pro-Caspase-1 to Pro_Caspase1 Pro-Caspase-1 IL1b Secreted IL-1β / IL-18 Caspase1->IL1b Pro-IL-1β/18 to Pro_IL1b Pro-IL-1β / Pro-IL-18 Inflammation Inflammation IL1b->Inflammation Promotes

Caption: P2X7 Receptor Signaling Antagonism.

Conclusion

This compound has proven to be an invaluable and versatile starting material in the synthesis of a multitude of biologically active molecules. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective modulators of important drug targets. The successful development of antirhinovirus agents, EGFR inhibitors for cancer, and P2X7 antagonists for neuroinflammation from this single scaffold underscores its significance in modern drug discovery. Further exploration of the chemical space accessible from this compound is likely to yield additional novel therapeutic candidates for a range of human diseases.

References

A Technical Guide to the Biological Activities of Substituted Purine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted purine analogues, a critical class of molecules in therapeutic drug development. This document details their primary biological effects, quantitative data on their activities, the signaling pathways they modulate, and detailed protocols for their experimental evaluation.

Introduction to Substituted Purine Analogues

Purine analogues are a class of antimetabolites that mimic the structure of naturally occurring purines, such as adenine and guanine. By substituting various functional groups on the purine ring, medicinal chemists have developed a diverse library of compounds with a wide range of biological activities. These synthetic modifications are designed to interfere with the synthesis and function of nucleic acids and enzymes, leading to their therapeutic effects.[1][2]

Substituted purine analogues have been successfully developed as anticancer, antiviral, and immunosuppressive agents.[1][3] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cellular proliferation and viral replication, as well as the disruption of critical signaling pathways. This guide will delve into the specifics of these activities, providing the necessary details for researchers in the field.

Key Biological Activities

The therapeutic potential of substituted purine analogues stems from their ability to modulate various biological processes. The most prominent and well-researched activities are detailed below.

Anticancer Activity

A significant number of substituted purine analogues exhibit potent anticancer activity.[1][4] This is often achieved through the inhibition of enzymes crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs), or by interfering with DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[1][5] For instance, 6-mercaptopurine and 6-thioguanine are well-established anticancer drugs that are incorporated into DNA and RNA, ultimately disrupting their function.[1]

Kinase Inhibition

Many substituted purine analogues are potent inhibitors of protein kinases.[3] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold serves as a privileged structure for designing kinase inhibitors due to its resemblance to the adenosine triphosphate (ATP) molecule, the natural substrate for kinases. By competitively binding to the ATP-binding pocket of kinases, these analogues can block their catalytic activity. Olomoucine, for example, is a purine analogue known to inhibit cyclin-dependent kinases.[6][7]

Antiviral Activity

The antiviral activity of substituted purine analogues is another area of significant therapeutic importance.[8][9] Compounds like acyclovir and ganciclovir are nucleoside analogues that, once activated by viral and cellular kinases, act as chain terminators during viral DNA synthesis. This mechanism is highly effective against viruses such as herpes simplex virus (HSV). Other purine analogues have been designed to inhibit viral enzymes like reverse transcriptase, which is essential for the replication of retroviruses such as HIV.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological activity for a selection of substituted purine analogues against various targets.

Table 1: Anticancer Activity of Selected Purine Analogues

CompoundCell LineAssay TypeIC50 (µM)Reference
71iHCC827MTT Assay0.00088[2]
71iH1975MTT Assay0.20[2]
Olomoucine3T3-L1 AdipocytesGlucose Transport Inhibition~50[6]
NSC35866-Topoisomerase II ATPase Inhibition~10[11]

Table 2: Kinase Inhibitory Activity of Selected Purine Analogues

CompoundKinase TargetAssay TypeIC50 (nM)Reference
71iEGFRL858R/T790M/C797SKinase Inhibition Assay18[2]
OlomoucineCDK5Kinase Inhibition Assay25[6]

Table 3: Antiviral Activity of Selected Purine Analogues

CompoundVirusCell LineAssay TypeMIC (µg/mL)Reference
TubercidinRhinovirus 1AWI-38Plaque Reduction< 1[12]
ToyocamycinRhinovirus 1BWI-38Plaque Reduction< 1[12]
SangivamycinRhinovirus 9WI-38Plaque Reduction< 1[12]

Signaling Pathways Modulated by Purine Analogues

A key mechanism by which substituted purine analogues exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The diagram below illustrates a simplified CDK2 signaling pathway at the G1/S transition point of the cell cycle, a common target for purine analogue inhibitors.

CDK2_Signaling_Pathway Simplified CDK2 Signaling Pathway in G1/S Phase Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb Retinoblastoma Protein (pRb) CyclinD_CDK46->pRb phosphorylates pRb_p Phosphorylated pRb (pRb-P) E2F E2F Transcription Factors pRb->E2F inhibits pRb_p->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CyclinA->CyclinA_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CDK2->CyclinA_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase initiates CyclinA_CDK2->S_Phase maintains Purine_Analogue Substituted Purine Analogue (e.g., Olomoucine) Purine_Analogue->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S phase transition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of substituted purine analogues.

Anticancer Activity

5.1.1. MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][13]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • Substituted purine analogue (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

5.1.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[3]

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • 6-well plates

    • Test compound

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% Ethanol

    • Propidium Iodide (PI) Staining Solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition

5.2.1. CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This biochemical assay measures the activity of CDK2/Cyclin A2 and the inhibitory effect of test compounds.[14][15][16]

  • Materials:

    • Recombinant CDK2/Cyclin A2 enzyme

    • CDK substrate peptide

    • ATP

    • Kinase assay buffer

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plate

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Kinase Reaction: In a 384-well plate, add the test compound dilution or vehicle control. Add the CDK2/Cyclin A2 enzyme, followed by a mixture of the substrate peptide and ATP to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Luminescence Measurement: Read the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Antiviral Activity

5.3.1. Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[7][9][10]

  • Materials:

    • Susceptible host cell line (e.g., Vero cells)

    • Virus stock of known titer

    • Cell culture medium

    • 12-well plates

    • Test compound

    • Overlay medium (e.g., containing agarose or methylcellulose)

    • Crystal violet solution

  • Procedure:

    • Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer.

    • Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound. Incubate for 1 hour at 37°C to allow for virus adsorption.

    • Overlay Application: Remove the virus-compound mixture and add the overlay medium containing the corresponding concentration of the test compound.

    • Incubation: Incubate the plates at 37°C until visible plaques have formed (typically 2-5 days).

    • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the cell monolayer with crystal violet solution.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the initial characterization of a novel substituted purine analogue.

Experimental_Workflow General Workflow for Characterizing a Substituted Purine Analogue Start Novel Substituted Purine Analogue Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Kinase_Screening Kinase Inhibition Screening Start->Kinase_Screening Antiviral_Screening Antiviral Screening (Plaque Reduction Assay) Start->Antiviral_Screening Active_Anticancer Active Anticancer Candidate Cytotoxicity->Active_Anticancer IC50 < Threshold Active_Kinase Active Kinase Inhibitor Kinase_Screening->Active_Kinase IC50 < Threshold Active_Antiviral Active Antiviral Candidate Antiviral_Screening->Active_Antiviral EC50 < Threshold Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Active_Anticancer->Cell_Cycle Mechanism Mechanism of Action Studies Active_Kinase->Mechanism Active_Antiviral->Mechanism Cell_Cycle->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for evaluating a novel purine analogue.

Conclusion

Substituted purine analogues represent a cornerstone in modern medicinal chemistry, with a proven track record in treating a range of diseases. Their versatility, stemming from the numerous possibilities for chemical modification, allows for the fine-tuning of their biological activity against specific targets. This guide has provided an in-depth overview of their anticancer, kinase inhibitory, and antiviral activities, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and experimental workflow diagrams serve as valuable tools for visualizing the complex biological systems in which these compounds operate. A thorough understanding of these aspects is crucial for the continued development of novel and more effective purine-based therapeutics.

References

9-Benzyl-2,6-dichloro-9H-purine: A Versatile Precursor for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-2,6-dichloro-9H-purine is a key synthetic intermediate, serving as a versatile scaffold for the development of a diverse range of purine derivatives with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of two reactive chlorine atoms at the 2- and 6-positions and a stable benzyl protecting group at the 9-position, allow for selective and sequential modifications. This guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its derivatization, and an exploration of the biological activities of the resulting compounds, with a focus on their roles as kinase inhibitors and antiviral agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzylation of 2,6-dichloropurine. Several methods have been reported, with the following protocol being a common and effective approach.

Experimental Protocol: N-Benzylation of 2,6-Dichloropurine

Materials:

  • 2,6-Dichloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, suspend 2,6-dichloropurine (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 0% to 80%) as the eluent to afford this compound as a white solid.[1]

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₂H₈Cl₂N₄
Molecular Weight 279.12 g/mol
CAS Number 79064-26-9

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired and compared with literature values for full characterization.

This compound as a Precursor in Synthesis

The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring makes this compound an excellent precursor for the synthesis of various substituted purines. The C6-chloro group is more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for the selective introduction of substituents at the C6 position, followed by further modification at the C2 position if desired.

Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purine Derivatives

A common application of this compound is in the synthesis of 6-anilino-purine derivatives, which have shown promising biological activities.

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) and the respective substituted aniline (1.0 eq) in n-butanol.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 6-anilino-9-benzyl-2-chloro-9H-purine derivative.

Quantitative Data for Synthesized Derivatives

The following table summarizes the yields and melting points for a selection of 2,6,9-trisubstituted purine derivatives synthesized from 2,6-dichloropurine precursors, illustrating the utility of this synthetic approach.

CompoundR Group at N9Yield (%)Melting Point (°C)
2,6-Dichloro-9-(cyclopropylmethyl)-9H-purineCyclopropylmethyl51-
2,6-Dichloro-9-isopentyl-9H-purineIsopentyl49-
2,6-Dichloro-9-pentyl-9H-purinePentyl50-
2,6-Dichloro-9-hexyl-9H-purineHexyl45-
2,6-Dichloro-9-octyl-9H-purineOctyl9343.5–47.3

Data extracted from a study on the synthesis of new 2,6,9-trisubstituted purine derivatives. The yields are for the N-alkylation step starting from 2,6-dichloropurine.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Kinase Inhibition

Several 2,6,9-trisubstituted purines derived from precursors like this compound have been identified as potent inhibitors of oncogenic kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). These kinases are implicated in various forms of leukemia.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Bcr_Abl_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Bcr-Abl Signaling Cascade

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in B-cell malignancies.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium NFkB NF-κB Activation DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

BTK Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting the development of acute myeloid leukemia (AML).

FLT3_ITD_Signaling FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK Pathway RAS->MAPK MAPK->Proliferation

FLT3-ITD Signaling Cascade
Antirhinovirus Activity

Derivatives of this compound have also demonstrated potent activity against rhinoviruses, the primary cause of the common cold.[2][3] These compounds interfere with the viral replication cycle.

Rhinoviruses are single-stranded RNA viruses that replicate in the cytoplasm of host cells. The replication process involves entry, uncoating, translation of the viral polyprotein, RNA replication, and assembly of new virions.

Rhinovirus_Replication Attachment 1. Attachment to Host Cell Receptor Entry 2. Endocytosis Attachment->Entry Uncoating 3. Uncoating & RNA Release Entry->Uncoating Translation 4. Translation of Viral Polyprotein Uncoating->Translation Replication 5. RNA Replication Translation->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release of Progeny Viruses Assembly->Release

Rhinovirus Replication Cycle

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the generation of diverse libraries of purine derivatives. The demonstrated efficacy of these derivatives as potent kinase inhibitors and antiviral agents underscores the importance of this scaffold in the development of novel therapeutics for a range of diseases, from cancer to common viral infections. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

The Regioselective Reactivity of 2,6-Dichloropurine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the chlorine atoms in 2,6-dichloropurine derivatives, a cornerstone for the synthesis of a diverse range of biologically active compounds. The strategic and selective substitution of these chlorine atoms is a key step in the development of novel therapeutics, including anti-cancer and anti-viral agents. This document provides a comprehensive overview of the underlying principles of their reactivity, quantitative data on reaction outcomes, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Principles: Reactivity of Chlorine Atoms in 2,6-Dichloropurine

The purine ring system is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry. In 2,6-dichloropurine, the two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). However, their reactivity is not equivalent.

The chlorine atom at the C6 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position. This differential reactivity is a cornerstone of synthetic strategies involving 2,6-dichloropurine, allowing for sequential and regioselective substitution. By carefully controlling reaction conditions, it is possible to first substitute the C6 chlorine and then, under more forcing conditions, substitute the C2 chlorine. This stepwise approach enables the synthesis of a vast array of 2,6-disubstituted purine derivatives with diverse functionalities.

Factors influencing this regioselectivity include:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atoms in the purine ring activates both chlorine atoms towards nucleophilic attack. However, the electronic distribution within the heterocyclic system renders the C6 position more electrophilic and thus more susceptible to initial attack.

  • Nucleophile Strength: The nature of the incoming nucleophile plays a crucial role. Stronger nucleophiles will react more readily at both positions, while softer or bulkier nucleophiles may exhibit greater selectivity for the more accessible C6 position.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can all be modulated to fine-tune the regioselectivity of the substitution reactions.

This inherent reactivity profile makes 2,6-dichloropurine a versatile starting material for creating libraries of compounds for drug discovery programs.[1]

Data Presentation: Regioselectivity and Yields in Nucleophilic Substitution Reactions

The following tables summarize quantitative data from various studies on the nucleophilic substitution of 2,6-dichloropurine and its derivatives. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions.

Table 1: Mono-substitution at the C6 Position with Amines

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
CyclohexylamineEtOHEt₃N90 (MW)1.52-Chloro-N-cyclohexyl-9H-purin-6-amine65
MethylcyclohexylamineEtOHEt₃N90 (MW)1.52-Chloro-N-(methylcyclohexyl)-9H-purin-6-amine-
AnilineNMP-15014N-phenyl-2-chloro-9H-purin-6-amine-
Cyclobutylamine-Base--6-Cyclobutylamino-2-chloropurine-

Table 2: Mono-substitution at the C6 Position with Alkoxides

NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
Sodium methoxideAnhydrous Methanol-Reflux162-Chloro-6-methoxypurine82
CyclohexylmethoxideTHFNaHReflux16-(Cyclohexylmethoxy)-2-chloropurine70

Table 3: Sequential Di-substitution of 2,6-Dichloropurine

| C6-Substituent | C2-Nucleophile | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Cyclohexylamino | 6-morpholinopyridin-3-amine | Ethanol | Trifluoroacetic acid | 120 (MW) | 2.5 | N⁶-Cyclohexyl-N²-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine | 25 | | Cyclobutylamino | Aromatic amine | - | Trimethylsilyl chloride | - | - | 2-Arylamino-6-alkylaminopurines | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic substitution of 2,6-dichloropurine.

General Procedure for Mono-amination at the C6 Position

This protocol describes a typical procedure for the selective substitution of the C6 chlorine with an amine nucleophile.

Materials:

  • 2,6-Dichloropurine

  • Amine of interest (e.g., cyclohexylamine)

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Microwave reactor

  • Silica gel for purification

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 equivalent) in ethanol, add the desired amine (1.1 equivalents) and triethylamine (1.1 equivalents).

  • Irradiate the reaction mixture in a microwave reactor at 90 °C for 1.5 hours.

  • Upon completion, a white precipitate will form.

  • Filter the precipitate and purify by silica gel chromatography to obtain the 2-chloro-6-aminopurine derivative.

General Procedure for Mono-alkoxylation at the C6 Position

This protocol outlines a common method for the selective substitution of the C6 chlorine with an alkoxide nucleophile.

Materials:

  • 2,6-Dichloropurine

  • Anhydrous alcohol (e.g., methanol, cyclohexylmethanol)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous solvent (e.g., THF, or the alcohol itself can serve as the solvent)

  • Silica gel for purification

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by adding sodium hydride or sodium metal to the anhydrous alcohol.

  • Once the alkoxide is formed, add a solution of 2,6-dichloropurine (1.0 equivalent) in the anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 2-chloro-6-alkoxypurine derivative.

General Procedure for Thiolation at the C6 Position

This protocol provides a general method for the selective substitution of the C6 chlorine with a thiol nucleophile.

Materials:

  • 2,6-Dichloropurine

  • Thiol of interest (e.g., thiophenol)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium Carbonate - K₂CO₃)

  • Silica gel for purification

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 equivalent) in anhydrous DMF, add the desired thiol (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or silica gel chromatography to obtain the 2-chloro-6-thiopurine derivative.

General Procedure for Sequential Di-substitution

This protocol outlines a two-step process to synthesize 2,6-disubstituted purines.

Step 1: C6-Substitution

  • Follow the procedure for mono-amination (3.1), mono-alkoxylation (3.2), or mono-thiolation (3.3) to synthesize the desired 2-chloro-6-substituted purine intermediate. Isolate and purify this intermediate.

Step 2: C2-Substitution

Materials:

  • 2-Chloro-6-substituted purine intermediate

  • Second nucleophile of interest

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP, ethanol)

  • Base or Catalyst (if required, e.g., trifluoroacetic acid)

Procedure:

  • Dissolve the 2-chloro-6-substituted purine intermediate (1.0 equivalent) in a suitable solvent.

  • Add the second nucleophile (typically in excess, e.g., 3.0 equivalents).

  • If necessary, add a base or a catalyst to facilitate the reaction.

  • Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for an extended period (e.g., 14 hours). The reaction may also be performed under microwave irradiation.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture according to the nature of the product and purify by chromatography to obtain the final 2,6-disubstituted purine derivative.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways where purine derivatives are active, as well as a generalized experimental workflow for their synthesis.

Signaling Pathways

Purine derivatives exert their biological effects by modulating various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a range of biological targets, including enzymes and receptors.

Purinergic Signaling Pathway:

This pathway is activated by extracellular purine nucleosides and nucleotides like adenosine and ATP, which bind to specific P1 and P2 receptors, respectively. This signaling cascade is involved in a wide array of physiological processes.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Ectonucleotidases (e.g., CD39) P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y AMP AMP ADP->AMP Ectonucleotidases (e.g., CD39) ADP->P2Y Adenosine Adenosine AMP->Adenosine Ecto-5'-nucleotidase (CD73) P1 P1 Receptors (GPCRs) Adenosine->P1 Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux GPCR_Signaling G-Protein Signaling (cAMP, IP₃/DAG) P2Y->GPCR_Signaling P1->GPCR_Signaling

Caption: Overview of the Purinergic Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway:

This pathway is a crucial regulator of cell growth, proliferation, and survival. Many purine-based inhibitors target kinases within this pathway, making it a significant area of interest in cancer drug development.

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Purine_Inhibitor Purine-based Inhibitors Purine_Inhibitor->PI3K Purine_Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Purine Derivatives.

CDK Signaling Pathway:

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Purine-based molecules, such as roscovitine, have been developed as potent CDK inhibitors, highlighting their therapeutic potential in oncology.

CDK_Signaling CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A CDK2 S_Phase S Phase CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Purine_Inhibitor Purine-based CDK Inhibitors Purine_Inhibitor->CyclinD_CDK46 Purine_Inhibitor->CyclinE_CDK2 Purine_Inhibitor->CyclinA_CDK2 Purine_Inhibitor->CyclinB_CDK1

Caption: Inhibition of the CDK-Mediated Cell Cycle by Purine Derivatives.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2,6-disubstituted purine derivatives from 2,6-dichloropurine.

Experimental_Workflow Start 2,6-Dichloropurine Step1 Step 1: C6-Substitution (Nucleophile 1, Base) Start->Step1 Purification1 Purification Step1->Purification1 Intermediate 2-Chloro-6-substituted Purine Step2 Step 2: C2-Substitution (Nucleophile 2, Harsher Conditions) Intermediate->Step2 Purification2 Purification Step2->Purification2 Product 2,6-Disubstituted Purine Purification1->Intermediate Purification2->Product

Caption: General Workflow for 2,6-Disubstituted Purine Synthesis.

Conclusion

The differential reactivity of the chlorine atoms in 2,6-dichloropurine provides a powerful and versatile platform for the synthesis of a wide range of purine derivatives. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can efficiently generate libraries of novel compounds for evaluation as potential therapeutic agents. The information provided in this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design and synthesis of next-generation purine-based medicines.

References

Unveiling the Potential: A Speculative Mechanism of Action for 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the speculated mechanism of action of 9-Benzyl-2,6-dichloro-9H-purine, a synthetic purine derivative. While direct biological studies on this specific compound are not extensively available in public literature, its structural components—a 2,6-dichloropurine core and a 9-benzyl substituent—are present in numerous biologically active molecules. By examining the known activities of these related compounds, we can construct a well-grounded hypothesis regarding the potential cellular targets and pathways influenced by this compound.

Core Hypothesis: A Competitive Kinase Inhibitor

The primary speculated mechanism of action for this compound is the competitive inhibition of ATP-binding sites on various protein kinases. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, mimicking the endogenous ATP molecule and enabling it to dock into the active sites of kinases. The dichloro substitutions at the C2 and C6 positions, along with the benzyl group at N9, likely modulate its binding affinity and selectivity for specific kinases.

Derivatives of 2,6,9-trisubstituted purines have demonstrated significant inhibitory effects on oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are crucial in certain leukemias.[1] Furthermore, various purine derivatives are known to target cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.[2]

Potential Cellular Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound could potentially interact with several key cellular targets:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs could lead to cell cycle arrest, a common mechanism for anticancer agents. The purine ring system is a core feature of many known CDK inhibitors.[2][3]

  • Tyrosine Kinases: The benzyl group may facilitate binding to the hydrophobic regions of tyrosine kinase active sites, similar to known inhibitors of Bcr-Abl and other tyrosine kinases involved in cancer cell proliferation and survival.[1]

  • Adenosine Receptors: N9-benzyl substituted purine derivatives have shown affinity for adenosine A1 and A2A receptors, suggesting a potential role in modulating GPCR signaling pathways.[4][5]

The logical flow for this speculation is outlined in the following diagram:

G Logical Flow of Speculation A This compound B Structural Features A->B C 2,6-Dichloropurine Core (ATP Mimic) B->C D 9-Benzyl Group (Hydrophobic Interactions) B->D E Known Activities of Derivatives C->E D->E F CDK Inhibition E->F G Tyrosine Kinase Inhibition (e.g., Bcr-Abl) E->G H Adenosine Receptor Modulation E->H J Competitive Kinase Inhibition F->J G->J I Speculated Mechanism of Action H->I J->I K Cell Cycle Arrest & Apoptosis J->K

Speculative pathway from structure to mechanism.

Quantitative Data from Related Compounds

While no direct quantitative data for this compound has been identified, the following table summarizes the inhibitory activities of some of its derivatives against relevant kinases. This data provides a basis for speculating on the potential potency of the parent compound.

Derivative ClassTarget KinaseReported IC50/KiReference
2,6,9-Trisubstituted Purine (4f)Bcr-AblIC50 = 70 nM[1]
2,6,9-Trisubstituted Purine (5j)BTKIC50 = 0.41 µM[1]
2,6,9-Trisubstituted Purine (5b)FLT3-ITDIC50 = 0.38 µM[1]
6-(3-chloroanilino) Purine (4h)CDK2IC50 = 0.3 µM[3]
9-benzylpyrimidopurinedione (9)Adenosine A2AKi = 0.699 µM[4][5]
9-benzylpyrimidopurinedione (18)Adenosine A1Ki = 0.089 µM[4][5]

Proposed Experimental Workflow for Mechanism Elucidation

To validate the speculated mechanism of action, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.

G Proposed Experimental Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Kinase Panel Screening (Broad profiling against a panel of kinases) B IC50 Determination for Hits (Dose-response curves for identified targets) A->B C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots to confirm competitive inhibition) B->C D Cytotoxicity Assays (e.g., MTT/XTT on cancer cell lines) E Cell Cycle Analysis (Flow cytometry to detect cell cycle arrest) D->E G Western Blot Analysis (To probe phosphorylation of downstream targets of inhibited kinases) D->G F Apoptosis Assays (e.g., Annexin V staining) E->F

Workflow for validating the proposed mechanism.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are generalized methodologies for the proposed key experiments, based on standard laboratory practices.

Kinase Inhibition Assay (Generic)
  • Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of the compound on a cancer cell line.

  • Materials: Selected cancer cell line (e.g., HL-60), complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The available evidence strongly suggests that this compound is likely to function as a competitive inhibitor of protein kinases. Its 2,6-dichloropurine core provides the essential scaffold for ATP-site binding, while the 9-benzyl group can contribute to potency and selectivity through hydrophobic interactions. The primary downstream effects are anticipated to be cell cycle arrest and induction of apoptosis in cancer cells. The proposed experimental workflow provides a clear path to validating this hypothesis and fully elucidating the mechanism of action of this compound. This understanding is crucial for its potential development as a lead compound in drug discovery programs.

References

The Chemistry of 2,6,9-Trisubstituted Purines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

For researchers, medicinal chemists, and professionals in drug development, the purine scaffold represents a cornerstone of heterocyclic chemistry with profound implications for therapeutic intervention. Among its varied derivatives, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of key biological targets. This technical guide provides a comprehensive overview of the chemistry of these compounds, detailing their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery, with a focus on their role as kinase inhibitors.

Core Synthetic Strategies

The construction of 2,6,9-trisubstituted purine libraries generally commences with commercially available dihalogenated purines, most commonly 2,6-dichloropurine or 2-fluoro-6-chloropurine.[1][2] The synthetic approach hinges on the differential reactivity of the C2, C6, and N9 positions, allowing for a stepwise and controlled introduction of diverse substituents. The typical synthetic sequence involves nucleophilic aromatic substitution reactions and N-alkylation.

A prevalent strategy involves the sequential substitution at the C6, N9, and C2 positions. The greater reactivity of the C6 position towards nucleophiles allows for the initial introduction of a variety of substituents, often amines, which is crucial for tuning the biological activity of the final compounds.[1] This is followed by alkylation at the N9 position and, finally, substitution at the less reactive C2 position, which may necessitate more forcing conditions or the use of catalysts.

Biological Applications and Mechanism of Action

2,6,9-Trisubstituted purines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, most notably protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making these enzymes attractive targets for therapeutic development.[4][5]

These purine derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3-ITD).[3][4][5][6] By competing with the endogenous ATP ligand for the kinase's active site, these compounds can effectively block downstream signaling pathways that promote cell proliferation and survival.[4] This mechanism of action can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1][7]

Beyond oncology, 2,6,9-trisubstituted purines are being explored for their neuroprotective properties, with some derivatives showing promise as inhibitors of butyrylcholinesterase (BChE) and agonists of the cannabinoid CB2 receptor, suggesting their potential in treating neurodegenerative diseases.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2,6,9-trisubstituted purine derivatives against various cancer cell lines and kinases.

CompoundTarget Cell LineIC50 (µM)Reference
4r CACO227[1]
7h HL-60Potent (compared to cisplatin)[1][7]
21 HeLaLD50 = 6.7[9]
V K562, CEM, Ramos, MV4-111.24 - 7.62[3]
CompoundTarget KinaseIC50Reference
AP23464 Bcr-Abl< 1 nM[3]
Compound I BTK8 nM[3]
Compound II FLT3-ITD2 nM[3]
4f Bcr-Abl70 nM[3]
5j BTK0.41 µM[3]
5b FLT-ITD0.38 µM[3]
21 CDK50.16 µM[9]
21 CDK10.45 µM[9]
21 CDK20.65 µM[9]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of 2,6,9-trisubstituted purines. The following protocols are based on established procedures reported in the literature.[1][3]

General Synthetic Procedure for 2,6,9-Trisubstituted Purines

This protocol outlines a common three-step synthesis starting from 2,6-dichloropurine.[3]

Step 1: N9-Alkylation

  • To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.2 eq).

  • Add the desired alkyl halide (R-X, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N9-alkylated purine.

Step 2: C6-Substitution (Amination)

  • Dissolve the N9-alkylated 2,6-dichloropurine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Add the desired amine (R'-NH2, 1.5-2.0 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-chloro-6-amino-9-alkylpurine.

Step 3: C2-Substitution

  • To a solution of the 2-chloro-6-amino-9-alkylpurine (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube), add the second amine (R''-NH2, 2.0-5.0 eq).

  • Heat the reaction mixture at a high temperature (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction.[3]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2,6,9-trisubstituted purine.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a phosphate source (e.g., [γ-32P]ATP or using a fluorescence-based assay).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 2,6,9-trisubstituted purines and a typical experimental workflow for their development.

CDK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Purine_Inhibitor 2,6,9-Trisubstituted Purine (e.g., CDK inhibitor) Purine_Inhibitor->CDK46

Caption: Simplified CDK signaling pathway and the inhibitory action of 2,6,9-trisubstituted purines.

Drug_Development_Workflow Start Start: Target Identification Library_Design Library Design (Based on SAR) Start->Library_Design Synthesis Synthesis of 2,6,9-Trisubstituted Purines Library_Design->Synthesis Screening In Vitro Screening (Kinase Assays, Cell Viability) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library_Design Refine Design Lead_Opt Lead Optimization (Iterative Synthesis) Hit_ID->Lead_Opt Potent & Selective Hits Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the development of 2,6,9-trisubstituted purine-based drug candidates.

References

Methodological & Application

Application Notes and Protocols for N9-Alkylation of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N9-alkylation of 2,6-dichloropurine is a fundamental synthetic transformation in medicinal chemistry, serving as a key step in the synthesis of a wide array of biologically active purine derivatives. These derivatives are crucial scaffolds for developing inhibitors of various enzymes, such as protein kinases, which are implicated in diseases like cancer. The strategic introduction of substituents at the N9 position of the purine ring significantly influences the compound's pharmacological properties. This document provides detailed experimental protocols for the N9-alkylation of 2,6-dichloropurine, focusing on regioselectivity and reaction efficiency. Common synthetic strategies involve sequential substitution at the C6, C2, and N9 positions, leveraging the differential reactivity of these sites.[1]

Synthetic Strategies Overview

The synthesis of N9-alkylated 2,6-dichloropurines can be achieved through several methods, with the choice of method often depending on the nature of the alkylating agent and the desired regioselectivity. Direct alkylation using alkyl halides under basic conditions is a common approach, though it can sometimes lead to a mixture of N7 and N9 isomers.[2][3][4] The Mitsunobu reaction offers an alternative for the alkylation with alcohols, often favoring the N9 isomer.[5][6] Another efficient method utilizes tetrabutylammonium fluoride (TBAF) to facilitate the reaction.[5] Regioselectivity is a critical aspect of purine alkylation, with the N9-substituted product typically being the desired isomer.[7][8] The ratio of N9 to N7 isomers can be influenced by factors such as the solvent, reaction temperature, and the steric bulk of substituents on the purine ring.[6][7]

Experimental Protocols

Protocol 1: N9-Alkylation using Alkyl Halide and Potassium Carbonate

This protocol describes a widely used method for the N9-alkylation of 2,6-dichloropurine using an alkyl halide in the presence of a mild base.[1]

Materials:

  • 2,6-Dichloropurine

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., ethyl iodide, benzyl bromide)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (3.0 mmol).

  • Add the desired alkyl halide (1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product, which may contain a mixture of N9- and N7-alkylated regioisomers, by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired N9-substituted product.[1][9]

Protocol 2: Mitsunobu Reaction for N9-Alkylation with Alcohols

The Mitsunobu reaction is a reliable method for the N9-alkylation of purines using a variety of alcohols, proceeding with an inversion of configuration at the alcohol's stereocenter.[5][6][10]

Materials:

  • 2,6-Dichloropurine

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Alcohol

  • Silica Gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 equiv.), the desired alcohol (1.05 equiv.), and triphenylphosphine (1.05 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Adding the alcohol, DIAD, and PPh₃ in two portions over 6 hours can improve N9 regioselectivity.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to isolate the N9-alkylated product.[9]

Protocol 3: TBAF-Assisted N9-Alkylation

This method employs tetrabutylammonium fluoride (TBAF) to promote a rapid and efficient N9-alkylation of the purine ring.[5]

Materials:

  • 2,6-Dichloropurine

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Alkyl Halide

  • Anhydrous solvent (e.g., THF, DMF)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 equiv.) in an anhydrous solvent.

  • Add TBAF (1.1 equiv.) to the solution and stir for a few minutes.

  • Add the alkyl halide (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often complete within 10 minutes.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of N9-Alkylation Methods for 2,6-Dichloropurine

MethodAlkylating AgentBase/ReagentSolventTypical Reaction TimeTypical YieldN9/N7 SelectivityReference
Protocol 1 Alkyl HalideK₂CO₃DMF6 hoursModerate to HighVariable[1][7]
Protocol 2 AlcoholPPh₃, DIAD/DEADTHF6-12 hoursHighGenerally High[6]
Protocol 3 Alkyl HalideTBAFTHF/DMF< 15 minutesHighHigh[5]

Table 2: Reported Yields for N9-Alkylation of Purine Derivatives

Purine DerivativeAlkylating AgentMethodYield (%)Reference
2,6-Dichloropurine HydrochlorideVarious AlcoholsAlumina Catalyst49-74% (of N-9-alkyl-2-chloro-6-hydroxy-9H-purine)[11]
2-Amino-6-chloropurineEthoxymethylphosphonate derivativeMitsunobuLow N9/N7 selectivity (5.6:1)[6]
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH/DMFExclusive N9[8]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaH/DMF~5:1 (N9/N7)[8]

Mandatory Visualization

G Experimental Workflow for N9-Alkylation of 2,6-Dichloropurine cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product start_purine 2,6-Dichloropurine reaction N9-Alkylation Reaction (e.g., with K2CO3, Mitsunobu, or TBAF) start_purine->reaction start_reagent Alkylating Agent (Alkyl Halide or Alcohol) start_reagent->reaction filtration Filtration / Quenching reaction->filtration extraction Solvent Evaporation & Extraction filtration->extraction chromatography Flash Column Chromatography extraction->chromatography product Purified N9-Alkylated 2,6-Dichloropurine chromatography->product

Caption: Workflow for N9-alkylation of 2,6-dichloropurine.

References

Application Notes and Protocols: 9-Benzyl-2,6-dichloro-9H-purine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 9-Benzyl-2,6-dichloro-9H-purine as a versatile scaffold in medicinal chemistry. This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for cancer therapy. This document outlines the synthetic strategies, experimental protocols, and biological activities of its derivatives, supported by quantitative data and pathway diagrams.

Introduction: The Versatility of the Purine Scaffold

Purine analogues are a cornerstone in the development of therapeutics, with applications ranging from antiviral to anticancer agents.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with a variety of biological targets, including enzymes and receptors.[2] The 2,6,9-trisubstituted purine framework, in particular, has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[2][3] this compound is a key intermediate in the synthesis of these compounds, offering reactive sites at the C2 and C6 positions for sequential functionalization.

Synthetic Strategies

The primary use of this compound is as a building block for more complex molecules. The general synthetic approach involves a three-step process:

  • N9-Benzylation: The synthesis typically begins with the benzylation of 2,6-dichloropurine at the N9 position. This step is crucial for subsequent reactions and can influence the final biological activity of the derivatives.

  • C6-Substitution: The chlorine atom at the C6 position is more reactive than the one at C2, allowing for selective nucleophilic aromatic substitution. This step is commonly achieved by reacting the dichloropurines with various amines, leading to a diverse library of 6-amino-substituted purines.

  • C2-Substitution: The less reactive C2 position can then be functionalized, often requiring more stringent reaction conditions or catalysis. This sequential approach allows for the controlled synthesis of 2,6,9-trisubstituted purines.

A general workflow for the synthesis of 2,6,9-trisubstituted purine derivatives starting from 2,6-dichloropurine is depicted below.

G A 2,6-Dichloropurine B This compound A->B N9-Benzylation (Benzyl Bromide, K2CO3) C 2-Chloro-6-(substituted-amino)- 9-benzyl-9H-purine B->C C6-Amination (R1-NH2, DIPEA) D 2,6-Di(substituted-amino)- 9-benzyl-9H-purine C->D C2-Amination (R2-NH2, heat)

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,6-dichloro-9H-purine (5.0 mmol) in DMF (20 mL), add potassium carbonate (15 mmol).[4]

  • Stir the mixture at room temperature for 30 minutes.[4]

  • Add benzyl bromide (10 mmol) to the mixture and continue stirring overnight.[4]

  • Upon reaction completion, add water and extract the mixture with ethyl acetate.[4]

  • Combine the organic extracts and wash sequentially with water and brine.[4]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel chromatography using an ethyl acetate/hexane gradient to yield this compound as a white solid.[4]

Protocol 2: Synthesis of 2,6,9-Trisubstituted Purine Derivatives as Kinase Inhibitors

This protocol outlines the general procedure for synthesizing kinase inhibitors from 9-alkyl-2,6-dichloro-9H-purine intermediates.[3]

Materials:

  • 9-Alkyl-2,6-dichloro-9H-purine (e.g., this compound)

  • Substituted aniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • In a reaction flask, dissolve the 9-alkyl-2,6-dichloro-9H-purine (0.411 mmol) and the desired substituted aniline (0.411 mmol) in n-butanol (20 mL).[3]

  • Add DIPEA (0.822 mmol) to the solution.[3]

  • Stir the mixture at 110 °C for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6,9-trisubstituted purine derivative.[3]

Applications in Kinase Inhibition

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer.[2] By modifying the substituents at the C2 and C6 positions, researchers can tune the selectivity and potency of these compounds against specific kinase targets.

Targeting Bcr-Abl, BTK, and FLT3-ITD in Leukemia

Several studies have focused on developing 2,6,9-trisubstituted purine derivatives as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), which are key drivers in various forms of leukemia.[3][5]

Quantitative Data: Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives

Compound IDN9-SubstituentC6-Aniline SubstituentBcr-Abl IC₅₀ (nM)BTK IC₅₀ (µM)Reference
V Not Specified3-fluoro400.58[3]
4f Not SpecifiedNot Specified70Not Reported[5]
5j Not SpecifiedNot SpecifiedNot Reported0.41[5]
5b Not SpecifiedNot SpecifiedNot ReportedNot Reported[5]

Note: The specific structures for compounds V, 4f, 5j, and 5b can be found in the cited literature.

The data indicates that subtle changes to the substitution pattern on the purine ring can significantly impact inhibitory activity and selectivity.

Signaling Pathway Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its downstream signaling pathways, including the JAK-STAT and MAPK pathways, promote cell proliferation and survival. Inhibitors based on the 9-benzyl-2,6-dichloropurine scaffold can block the kinase activity of Bcr-Abl, thereby inhibiting these pro-cancerous signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos JAK JAK Bcr_Abl->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Purine_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Purine_Inhibitor->Bcr_Abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by purine derivatives.

Other Potential Applications

Beyond kinase inhibition in cancer, derivatives of halogenated purines have been investigated for other therapeutic purposes, including:

  • Phosphodiesterase (PDE) Inhibition: Certain 9-benzyladenine derivatives have shown potent and selective inhibition of PDE4, an enzyme involved in inflammatory processes.[6]

  • Antiviral Activity: The purine scaffold is central to many antiviral nucleoside analogues.[1]

  • Neuroinflammation: Some purine derivatives have been explored as P2X7 antagonists for the treatment of neuroinflammation.[7]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its amenability to sequential substitution at the C6 and C2 positions allows for the creation of large and diverse libraries of 2,6,9-trisubstituted purines. These derivatives have demonstrated significant potential as potent and selective inhibitors of various protein kinases, making them promising candidates for the development of targeted cancer therapies. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

The Role of 9-Benzyl-2,6-dichloro-9H-purine in the Development of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of 9-Benzyl-2,6-dichloro-9H-purine as a key intermediate in the development of novel kinase inhibitors. Dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer. The purine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective kinase inhibitors. The strategic introduction of a benzyl group at the N9 position of the 2,6-dichloropurine core can significantly influence the pharmacological properties of the resulting compounds, including their binding affinity and selectivity for target kinases.

Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically follows a sequential substitution strategy, leveraging the differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring. The general workflow involves the initial synthesis of the 9-benzyl intermediate followed by nucleophilic aromatic substitution reactions to introduce diverse functionalities.

Protocol 1: Synthesis of this compound

This protocol describes the N-benzylation of commercially available 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add benzyl alcohol (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Characterization Data for this compound:

  • Molecular Formula: C₁₂H₈Cl₂N₄[1]

  • Molecular Weight: 279.12 g/mol [1]

  • CAS Number: 79064-26-9[1]

Protocol 2: General Procedure for C6 and C2 Substitution

This protocol outlines a general method for the sequential substitution of the chloro groups at the C6 and C2 positions of this compound. The greater reactivity of the C6-chloro group allows for selective initial substitution at this position.

Materials:

  • This compound

  • Primary or secondary amine (for C6 substitution)

  • Second primary or secondary amine (for C2 substitution)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • n-Butanol or other suitable high-boiling solvent

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure for C6-Substitution:

  • Dissolve this compound (1.0 eq) in n-butanol.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 9-benzyl-2-chloro-6-substituted-9H-purine intermediate.

Procedure for C2-Substitution:

  • Dissolve the 9-benzyl-2-chloro-6-substituted-9H-purine intermediate (1.0 eq) in a suitable solvent (e.g., n-butanol or a sealed tube with a polar aprotic solvent like DMF).

  • Add the second desired amine (1.5-2.0 eq) and a suitable base if necessary.

  • Heat the reaction mixture at an elevated temperature (can be higher than for C6 substitution, e.g., 120-150 °C).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described for the C6-substitution and purify by column chromatography to obtain the final 2,6,9-trisubstituted purine derivative.

Quantitative Data on Kinase Inhibitory Activity

While direct IC₅₀ values for kinase inhibitors derived specifically from this compound are not extensively reported in the public domain, data from closely related 9-substituted purine analogs demonstrate the potential of this scaffold. The following tables summarize the biological activity of representative compounds.

Table 1: Antiproliferative Activity of 9-Substituted Benzyl-6-chloro-9H-purines

Compound IDR-group on Benzyl RingK562 (GI₅₀, μM)SH-SY5Y (GI₅₀, μM)AGS (GI₅₀, μM)
11e 4-F4.353.895.12
11f 2-Cl3.983.154.87
11g 3-Cl3.762.984.55
11h 4-Cl3.542.874.21

Data extracted from a study on 9H-purines as potential tubulin polymerization inhibitors, which also assessed their general antiproliferative activities. GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation.[2]

Table 2: Kinase Inhibitory Activity of Related 9-Substituted Purine Derivatives

Compound StructureTarget KinaseIC₅₀ (μM)
6-Benzylamino-2-thiomorpholinyl-9-isopropylpurine (7b-iii)CDK20.9
4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12)CK2α4.3

This table showcases the inhibitory potential of purine derivatives with substitutions at the N9 position against specific kinases, highlighting the importance of this position for activity.[3][4]

Visualizing the Path to Kinase Inhibition

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Synthetic Pathway

G A 2,6-Dichloropurine B This compound A->B Benzyl Alcohol, PPh3, DIAD C 9-Benzyl-2-chloro-6-amino-9H-purine Intermediate B->C Amine 1, DIPEA, n-BuOH D Final 2,6,9-Trisubstituted Purine Kinase Inhibitor C->D Amine 2, Heat

Caption: Synthetic route to 2,6,9-trisubstituted purine kinase inhibitors.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Biological Evaluation A N9-Benzylation of 2,6-Dichloropurine B Purification of Intermediate A->B C C6-Amination B->C D C2-Amination C->D E Final Purification D->E F Kinase Inhibition Assay (IC50 Determination) E->F G Cell-based Assays (Antiproliferative Activity) F->G

Caption: Experimental workflow for synthesis and evaluation.

Bcr-Abl Signaling Pathway

G BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Purine-based Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

CDK2 Signaling Pathway

G CyclinE_CDK2 Cyclin E / CDK2 Complex Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Purine-based Inhibitor Inhibitor->CyclinE_CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a diverse range of 2,6,9-trisubstituted purine derivatives with potential as potent kinase inhibitors. The synthetic routes are generally straightforward, allowing for the systematic exploration of structure-activity relationships by modifying the substituents at the C2 and C6 positions. While further studies are needed to fully elucidate the kinase inhibitory profiles of direct derivatives, the available data on related compounds strongly support the potential of the 9-benzyl-purine scaffold in the development of novel therapeutics for diseases driven by aberrant kinase activity. The protocols and data presented herein provide a solid foundation for researchers to further explore this promising area of drug discovery.

References

Application Notes and Protocols for the Characterization of 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Benzyl-2,6-dichloro-9H-purine is a synthetic purine derivative with potential applications in medicinal chemistry and drug development. Its structural backbone is analogous to naturally occurring purines, which are fundamental components of nucleic acids and various coenzymes. The presence of the benzyl group at the N9 position and chlorine atoms at the C2 and C6 positions imparts specific physicochemical properties that can influence its biological activity. Accurate characterization of this compound is crucial for ensuring its purity, confirming its identity, and understanding its behavior in biological systems.

These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC12H8Cl2N4[1]
Molecular Weight279.12 g/mol [1]
AppearanceWhite to off-white solidInferred from related compounds
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in waterInferred from related purine structures[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

A. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

  • Instrumentation:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shift range for aromatic and benzylic protons (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

B. Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1s1HH-8 (purine ring)
~7.3-7.4m5HPhenyl-H
~5.5s2HCH₂ (benzyl)

C. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR, ensuring a slightly higher concentration if necessary (15-20 mg).

  • Instrumentation:

    • Use a 100 MHz or higher frequency NMR spectrometer (corresponding to the ¹H frequency).

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected range for aromatic and sp³ carbons (typically 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Identify the chemical shifts of the different carbon atoms.

D. Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~153C-2, C-6 (purine ring)
~151C-4 (purine ring)
~146C-8 (purine ring)
~135Quaternary Phenyl-C
~130C-5 (purine ring)
~129Phenyl-C
~128Phenyl-C
~48CH₂ (benzyl)

II. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Infuse the sample directly or via an HPLC system.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula (C₁₂H₈Cl₂N₄).

    • Analyze the isotopic pattern, which will show a characteristic distribution for a compound containing two chlorine atoms.

B. Expected HRMS Data

IonTheoretical m/zObserved m/z
[M+H]⁺279.0253(Value to be determined experimentally)
[M+Na]⁺301.0073(Value to be determined experimentally)

III. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound.

A. Experimental Protocol: Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

B. Expected HPLC Data

Retention Time (min)Peak Area (%)Identity
(To be determined)>95%This compound
(Other minor peaks)<5%Impurities

IV. Visualizations

A. Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis hplc->data_analysis final_product Characterized Product data_analysis->final_product

Caption: Workflow for the synthesis, purification, and analytical characterization.

B. Logical Relationship of Analytical Techniques

logical_relationship compound This compound nmr NMR compound->nmr ms MS compound->ms hplc HPLC compound->hplc structure Molecular Structure nmr->structure mol_weight Molecular Weight ms->mol_weight purity Purity hplc->purity

Caption: Relationship between analytical techniques and the information they provide.

References

Application Note: Spectroscopic and Synthetic Protocols for 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data and a comprehensive experimental protocol for the synthesis of 9-Benzyl-2,6-dichloro-9H-purine. This compound is a key intermediate in the synthesis of various purine derivatives with potential applications in drug discovery and development.

Spectroscopic Data

The structural integrity and purity of the synthesized this compound were confirmed by ¹H and ¹³C NMR spectroscopy. The data were acquired in deuterated chloroform (CDCl₃) and are summarized below.

¹H NMR Data

The proton NMR spectrum displays characteristic signals corresponding to the purine core and the benzyl substituent.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10Singlet (s)1HH-8 (Purine)
7.40Multiplet (m)5HAromatic (Benzyl)
5.40Singlet (s)2HCH₂ (Benzyl)
¹³C NMR Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.[1]

Chemical Shift (δ) ppmAssignment
156.3C-6 (Purine)
154.8C-2 (Purine)
151.9C-4 (Purine)
133.0C-5 (Purine)
130.1Aromatic (Benzyl)
129.5Aromatic (Benzyl)
129.4Aromatic (Benzyl)
129.1Aromatic (Benzyl)
128.6C-8 (Purine)
109.6Quaternary Aromatic (Benzyl)
48.8CH₂ (Benzyl)

Experimental Protocols

Synthesis of this compound[2]

This protocol outlines the synthesis of this compound from 2,6-Dichloropurine and benzyl bromide.

Materials:

  • 2,6-Dichloro-9H-purine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dichloro-9H-purine (945 mg, 5.0 mmol) in dimethylformamide (20 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 mL, 10 mmol) to the reaction mixture.

  • Continue stirring the mixture overnight at room temperature.

  • Upon completion of the reaction, add water and extract the mixture with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on a silica gel column using a gradient of ethyl acetate in hexane (0% to 80%) as the eluent to yield this compound as a white solid.

NMR Sample Preparation

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • NMR tube

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a 400 MHz NMR spectrometer.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

cluster_molecule Molecular Structure N1 N C2 C N1->C2 N3 N C2->N3 Cl1 Cl C2->Cl1 C4 C N3->C4 C5 C C4->C5 N9 N C4->N9 C6 C C5->C6 C6->N1 Cl2 Cl C6->Cl2 N7 N N7->C5 C8 C C8->N7 N9->C8 Benzyl Benzyl N9->Benzyl A Reactants Mixing (2,6-Dichloropurine, Benzyl bromide, K₂CO₃ in DMF) B Overnight Reaction at Room Temperature A->B Stirring C Work-up (Water addition, Ethyl acetate extraction) B->C D Purification (Flash Chromatography) C->D E Characterization (¹H and ¹³C NMR) D->E

References

Synthesis of 2,6,9-Trisubstituted Purines: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol for the synthesis of 2,6,9-trisubstituted purines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as potent inhibitors of various protein kinases implicated in numerous diseases.

The synthesis of 2,6,9-trisubstituted purines is a cornerstone of many drug discovery programs. The strategic functionalization of the purine scaffold allows for the fine-tuning of pharmacological properties, making it a "privileged scaffold" in medicinal chemistry. The most common and versatile approach for the synthesis of these derivatives involves a sequential three-step substitution pattern starting from readily available di-substituted purine precursors, such as 2,6-dichloropurine. This method allows for the controlled introduction of a wide variety of substituents at the 9, 6, and 2 positions of the purine ring.

Synthetic Strategy Overview

The general synthetic route commences with the alkylation or arylation of the N9 position of a di-substituted purine. This is followed by a nucleophilic aromatic substitution at the C6 position, and subsequently, a second nucleophilic substitution or a cross-coupling reaction at the C2 position. The differential reactivity of the C6 and C2 positions, with C6 being more susceptible to nucleophilic attack, allows for this sequential approach.

Experimental Workflow

The overall experimental workflow for the synthesis of 2,6,9-trisubstituted purines is depicted below.

G Start Starting Material (e.g., 2,6-Dichloropurine) Step1 Step 1: N9-Alkylation/Arylation Start->Step1 Intermediate1 Intermediate 1 (2,6-Dichloro-9-substituted purine) Step1->Intermediate1 Step2 Step 2: C6-Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Intermediate 2 (2-Chloro-6,9-disubstituted purine) Step2->Intermediate2 Step3 Step 3: C2-Substitution (Nucleophilic Substitution or Cross-Coupling) Intermediate2->Step3 FinalProduct Final Product (2,6,9-Trisubstituted Purine) Step3->FinalProduct

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired products.

Step 1: Synthesis of 2,6-Dichloro-9-substituted Purines (N9-Alkylation)

This initial step introduces the desired substituent at the N9 position of the purine ring.

Materials:

  • 2,6-Dichloropurine

  • Alkyl or benzyl halide (e.g., isopropyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add the corresponding alkyl or benzyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford the desired 2,6-dichloro-9-substituted purine. This reaction often yields a mixture of N9 and N7 regioisomers, which can be separated by chromatography.[1]

Step 2: Synthesis of 2-Chloro-6,9-disubstituted Purines (C6-Substitution)

This step involves the selective substitution at the C6 position with an amine.

Materials:

  • 2,6-Dichloro-9-substituted purine (from Step 1)

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1-Butanol (n-BuOH) or Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the 2,6-dichloro-9-substituted purine (1.0 eq) in n-BuOH.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6,9-disubstituted purine.

Step 3: Synthesis of 2,6,9-Trisubstituted Purines (C2-Substitution)

The final step introduces the third substituent at the C2 position, which is generally less reactive than the C6 position. This can be achieved through nucleophilic substitution, often requiring harsher conditions or microwave irradiation, or through palladium-catalyzed cross-coupling reactions for the introduction of aryl or other carbon-based substituents.[1][2]

Method A: Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-6,9-disubstituted purine (from Step 2)

  • Amine or thiol (1.5-2.0 eq)

  • DIPEA

  • n-BuOH or Ethylene glycol

  • Microwave reactor (optional)

Procedure:

  • To a microwave vial, add the 2-chloro-6,9-disubstituted purine (1.0 eq), the desired nucleophile (e.g., an amine) (1.5 eq), and DIPEA (2.0 eq) in n-BuOH.

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 1-2 hours.[1] Alternatively, the reaction can be heated conventionally at a higher temperature for a longer duration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and work up as described in Step 2.

  • Purify the final product by flash column chromatography or recrystallization.

Method B: Suzuki Cross-Coupling

Materials:

  • 2-Chloro-6,9-disubstituted purine (from Step 2)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • In a reaction flask, combine the 2-chloro-6,9-disubstituted purine (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and the palladium catalyst (0.1 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours under an inert atmosphere.[2]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2,6,9-trisubstituted purine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2,6,9-trisubstituted purines, highlighting the efficiency of the described protocols. Yields can vary depending on the specific substituents.

Starting Material (R⁹)C6-Substituent (R⁶)C2-Substituent (R²)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Reference
IsopropylBenzylamineBenzylamine67958554[1]
Benzyl4-MethoxybenzylamineBenzylamine75887851[1]
Cyclopentyl4-Fluorobenzylamine3-Aminophenol82916548[3]
Tetrahydro-2H-pyran-4-yl3-Pyridylmethanamine4-(Piperidin-1-yl)aniline78857248[2]
Isopropyl3-Iodobenzylamine(R)-2-(hydroxymethyl)pyrrolidine67895835[4]
Cyclopropylmethylm-ToluidineN-methylpiperazine71806839[5]

Note: The overall yield is calculated as the product of the yields of the three steps.

Signaling Pathway Context

While the synthesis itself is a chemical process, the resulting 2,6,9-trisubstituted purines often target key signaling pathways in cells. For instance, many of these compounds are designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. The diagram below illustrates a simplified representation of a signaling pathway that can be modulated by such inhibitors.

G cluster_0 Cell Cycle Regulation Cyclin Cyclin CDK CDK Cyclin->CDK forms complex Substrate Substrate Protein CDK->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycleProgression Cell Cycle Progression PhosphoSubstrate->CellCycleProgression PurineInhibitor 2,6,9-Trisubstituted Purine Inhibitor PurineInhibitor->CDK inhibits

Caption: Inhibition of a CDK-mediated signaling pathway by a 2,6,9-trisubstituted purine.

This application note provides a comprehensive guide for the synthesis of 2,6,9-trisubstituted purines. The detailed protocols, summarized data, and workflow diagrams are intended to facilitate the work of researchers in the field of medicinal chemistry and drug discovery. The versatility of this synthetic approach allows for the creation of large libraries of compounds for biological screening, ultimately contributing to the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 9-Benzyl-2,6-dichloro-9H-purine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 9-Benzyl-2,6-dichloro-9H-purine via column chromatography.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate/hexane or consider an alternative system like acetone/dichloromethane.[1] The desired product should have an Rf value of approximately 0.25-0.35 for optimal separation.
Co-elution of the N7-benzyl isomer.The N9-benzyl isomer (product) is generally less polar than the N7-benzyl isomer. A less polar solvent system (higher hexane content) may improve separation. A gradient elution from low to high polarity is often effective.[2] Consider using a different stationary phase, such as alumina, if silica gel fails to provide adequate separation.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the stationary phase.
Product is not Eluting from the Column Solvent system is not polar enough.Gradually increase the polarity of the eluent. If using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.
Compound may have degraded on the silica gel.Purines can sometimes be unstable on acidic silica gel. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent before loading the sample. Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.
Product Elutes Too Quickly (with the solvent front) Solvent system is too polar.Decrease the polarity of the eluent. Start with a higher percentage of hexane in your ethyl acetate/hexane mixture.
Streaking or Tailing of Spots on TLC and Column Compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent system, such as a few drops of triethylamine or acetic acid, to improve peak shape.
Crude sample is not fully dissolved when loaded.Ensure the crude material is completely dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
Multiple Spots Observed on TLC After Purification Incomplete separation.Re-purify the collected fractions containing the product using a shallower solvent gradient or a different solvent system.
Decomposition of the product during solvent removal.Avoid excessive heat when removing the solvent under reduced pressure. A rotary evaporator with a water bath at 30-40°C is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include unreacted 2,6-dichloro-9H-purine, remaining benzyl bromide, and the isomeric 7-benzyl-2,6-dichloro-9H-purine. The formation of the N7-isomer is a frequent side reaction in the benzylation of purines.[1]

Q2: How can I distinguish between the N9-benzyl and N7-benzyl isomers on a TLC plate?

A2: The N9-benzyl isomer is typically less polar than the N7-benzyl isomer. Therefore, the N9-isomer will have a higher Retention Factor (Rf) and travel further up the TLC plate. The exact Rf values will depend on the specific solvent system used.

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A common and effective starting point is a gradient of ethyl acetate in hexane.[2] Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. An alternative system that has been used for similar compounds is acetone in dichloromethane.[1]

Q4: Is this compound stable on silica gel?

A4: While many purines are stable on silica gel, some can be sensitive to the acidic nature of standard silica, leading to degradation. If you observe streaking on your TLC or low recovery from your column, consider using deactivated or neutral silica gel.

Q5: How can I visualize the spots on a TLC plate if they are not UV active?

A5: this compound contains a purine ring and a benzyl group, which should make it visible under UV light (254 nm). If for some reason UV is not sufficient, you can use a general stain like potassium permanganate or vanillin.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound on a silica gel column.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent (e.g., dichloromethane).

  • Carefully apply the dissolved sample onto the sand layer using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the solvent level is again at the top of the sand.

  • Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

3. Elution:

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., from 5% to 20% to 50%). A stepwise or linear gradient can be used.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Fraction Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate and elute with an appropriate solvent system.

  • Visualize the spots under UV light.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions isolate_product Isolate Final Product combine_fractions->isolate_product

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for 9-Benzyl-2,6-dichloro-9H-purine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 9-Benzyl-2,6-dichloro-9H-purine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are:

  • Direct Benzylation: This is the most common method and involves the reaction of 2,6-dichloropurine with a benzyl halide (typically benzyl bromide) in the presence of a base.[1]

  • Mitsunobu Reaction: This method utilizes benzyl alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Q2: What is the major side product in this synthesis, and how can I minimize its formation?

A2: The most common side product is the N7-benzylated isomer, 7-Benzyl-2,6-dichloro-7H-purine. The formation of this isomer is a prevalent issue in the alkylation of purines.[2][3] To minimize its formation, optimization of reaction conditions is crucial. Factors that can influence the N9/N7 selectivity include the choice of base, solvent, and reaction temperature. Generally, employing a bulkier base and optimizing the solvent polarity can favor the formation of the thermodynamically more stable N9 isomer.

Q3: How can I distinguish between the desired N9-benzyl and the N7-benzyl isomer?

A3: The most reliable method for distinguishing between the N7 and N9 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the proton on the purine ring (H-8) can be indicative. Additionally, Nuclear Overhauser Effect (NOE) experiments can be insightful. An NOE is often observed between the benzylic protons and the H-8 proton in the N9 isomer.

  • ¹³C NMR: There are characteristic differences in the chemical shifts of the purine ring carbons, particularly C4 and C5, between the two isomers.[4]

Q4: What is a suitable solvent system for monitoring the reaction by Thin Layer Chromatography (TLC)?

A4: A common solvent system for monitoring the reaction and separating the product from starting material and the N7-isomer is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the separation observed on the TLC plate. For instance, a gradient of ethyl acetate in hexane (e.g., 20-50%) is often effective.[1]

Q5: How is the benzyl group typically removed from the 9-position of the purine ring?

A5: The benzyl group is a common protecting group and is typically removed by catalytic hydrogenation. This is most often achieved using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen donor like ammonium formate (catalytic transfer hydrogenation).[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Inactive Reagents - Use freshly purchased or properly stored 2,6-dichloropurine and benzyl bromide.- Ensure the base (e.g., K₂CO₃) is anhydrous.Reagents can degrade over time, especially if not stored under appropriate conditions. Moisture can deactivate the base.
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC.- Increase the reaction temperature moderately (e.g., from room temperature to 50 °C).- Use a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).The reaction may be kinetically slow. Increasing temperature or using a more potent base can enhance the reaction rate.
Poor Solubility - Ensure the solvent (e.g., DMF, acetonitrile) is of high purity and anhydrous.- Try a different solvent system. For instance, if using acetonitrile, switching to DMF might improve solubility and reaction rate.Poor solubility of the starting materials can hinder the reaction. Anhydrous conditions are crucial as water can interfere with the base.
Issue 2: High Proportion of the N7-Isomer
Potential Cause Troubleshooting Steps Rationale
Suboptimal Reaction Conditions - Base Selection: Experiment with different bases. While K₂CO₃ is common, bulkier bases may favor N9 alkylation.- Solvent Effects: The polarity of the solvent can influence the site of alkylation. Aprotic polar solvents like DMF and acetonitrile are commonly used. Systematically trying different solvents can help optimize the N9/N7 ratio.- Temperature Control: Running the reaction at a lower temperature may improve selectivity for the thermodynamically favored N9 isomer.The N7 position is often kinetically favored, while the N9 position is thermodynamically more stable. Adjusting reaction parameters can shift the selectivity.
Difficult Isomer Separation - Column Chromatography: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Collect small fractions and analyze them by TLC.- Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for separating isomers.The N7 and N9 isomers often have very similar polarities, making their separation challenging. Careful chromatography or recrystallization is required.
Issue 3: Difficulty with Product Purification
Potential Cause Troubleshooting Steps Rationale
Co-elution of Product and Starting Material/Isomer - Optimize TLC: Before running a column, experiment with different solvent systems on TLC plates to achieve baseline separation.- Adjust Column Chromatography Conditions: Use a longer column or a finer silica gel mesh size for better resolution.Proper optimization of the separation conditions is key to obtaining a pure product.
Product Decomposition on Silica Gel - Use Neutralized Silica: Treat the silica gel with a small amount of a non-nucleophilic base like triethylamine before packing the column.- Work Quickly: Do not let the product sit on the column for an extended period.Purine derivatives can sometimes be sensitive to the acidic nature of standard silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Benzylation[1]

Materials:

  • 2,6-Dichloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation[5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dichloro-9H-purine. Further purification can be done by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYield of 9-Benzyl IsomerYield of 7-Benzyl IsomerReference
2,6-DichloropurineBenzyl bromide, K₂CO₃DMFRoom Temp.Overnight~50-70%~15-25%
2,6-DichloropurineBenzyl alcohol, PPh₃, DIADTHF50 °C2 days73%Not Reported[7]

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Visualizations

Reaction_Pathway 2,6-Dichloropurine 2,6-Dichloropurine Intermediate_Anion Purine Anion 2,6-Dichloropurine->Intermediate_Anion Deprotonation Benzyl_Bromide Benzyl Bromide Product_N9 This compound (Desired Product) Benzyl_Bromide->Product_N9 Product_N7 7-Benzyl-2,6-dichloro-7H-purine (Side Product) Benzyl_Bromide->Product_N7 Base Base (e.g., K₂CO₃) Base->Intermediate_Anion Solvent Solvent (e.g., DMF) Intermediate_Anion->Product_N9 N9-Alkylation (Major) Intermediate_Anion->Product_N7 N7-Alkylation (Minor)

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Mix 2,6-Dichloropurine and Base in Solvent Add_BnBr Add Benzyl Bromide Start->Add_BnBr React Stir at RT Overnight Add_BnBr->React Monitor Monitor by TLC React->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions Analyze->Combine Final_Product This compound Combine->Final_Product

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Yes High_N7 High N7 Isomer? Start->High_N7 No Optimize_Conditions Increase Time/Temp or Use Stronger Base Check_Reagents->Optimize_Conditions Optimize_Conditions->High_N7 Change_Base_Solvent Modify Base and/or Solvent High_N7->Change_Base_Solvent Yes Purification_Issue Purification Difficulty? High_N7->Purification_Issue No Lower_Temp Lower Reaction Temperature Change_Base_Solvent->Lower_Temp Lower_Temp->Purification_Issue Optimize_TLC Optimize TLC Separation Purification_Issue->Optimize_TLC Yes Success Pure Product Purification_Issue->Success No Neutralize_Silica Use Neutralized Silica Gel Optimize_TLC->Neutralize_Silica Neutralize_Silica->Success

References

Technical Support Center: Synthesis of 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-2,6-dichloro-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the isomeric 7-Benzyl-2,6-dichloro-7H-purine.[1] The formation of this N7-isomer occurs alongside the desired N9-isomer due to the two possible sites of alkylation on the purine ring.

Q2: How can I minimize the formation of the N7-isomer?

A2: While complete elimination of the N7-isomer is challenging, its formation can be influenced by reaction conditions. The choice of base, solvent, and temperature can affect the regioselectivity of the benzylation. Careful monitoring of the reaction and optimization of these parameters are crucial.

Q3: How can I separate the desired this compound from the N7-isomer byproduct?

A3: The most effective method for separating the N9- and N7-isomers is column chromatography on silica gel.[1][2] A gradient elution system, for example, with ethyl acetate in hexane, has been shown to be effective in resolving these two isomers.[2]

Q4: What are some common issues encountered during the workup and purification?

A4: Common issues include incomplete removal of the benzyl bromide starting material and difficulties in separating the product from the triphenylphosphine oxide byproduct if a Mitsunobu reaction is employed.[2][3] Thorough washing of the organic extracts and careful column chromatography are essential to obtain a pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure the reaction is stirred overnight at room temperature to allow for completion.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
Suboptimal reaction conditions.Consider alternative synthetic routes such as the Mitsunobu reaction, which may offer higher yields under specific conditions.[2][3]
Presence of a Major Impurity with Similar Rf to Product Formation of the N7-isomer.Utilize a slow gradient elution during column chromatography to improve separation.[2] Monitor fractions carefully by TLC.
Presence of Unreacted 2,6-dichloropurine Insufficient amount of benzyl bromide or base.Use a slight excess of benzyl bromide (e.g., 2 equivalents) and a sufficient amount of base (e.g., potassium carbonate, 3 equivalents) to drive the reaction to completion.[1][2]
Product is an Oil Instead of a White Solid Presence of residual solvent or impurities.Ensure complete removal of the solvent under reduced pressure. If the product remains oily, re-purify by column chromatography or attempt crystallization from a suitable solvent system.

Experimental Protocols

Method 1: Benzylation using Benzyl Bromide and Potassium Carbonate

This protocol is a common and straightforward method for the synthesis of this compound.

Materials:

  • 2,6-dichloro-9H-purine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2,6-dichloro-9H-purine (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2 equivalents) to the reaction mixture.

  • Continue stirring the mixture at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), add water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a white solid.[2]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Complete end_fail Issues Encountered reaction_complete->end_fail Incomplete purification Column Chromatography workup->purification product_analysis Analyze Product (NMR, MS) purification->product_analysis Separated isomer_issue Isomer Separation Issue? purification->isomer_issue Poor Separation end_success Pure Product Obtained product_analysis->end_success Pure low_yield Low Yield? product_analysis->low_yield Impure/Low Yield starting_material Unreacted Starting Material? low_yield->starting_material No optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions Yes isomer_issue->end_fail No optimize_chromatography Optimize Chromatography isomer_issue->optimize_chromatography Yes starting_material->end_fail No check_reagents Check Reagent Stoichiometry starting_material->check_reagents Yes optimize_conditions->start optimize_chromatography->purification check_reagents->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: N9-Alkylation of Purines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and regioselectivity of N9-alkylation of purines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am getting a low yield for my N9-alkylation reaction. What are the common causes and how can I improve it?

Low yields in N9-alkylation of purines can stem from several factors, including suboptimal reaction conditions, side reactions, and degradation of starting materials or products. Here’s a guide to troubleshoot and enhance your reaction yield.

Troubleshooting Low Yield:

  • Incomplete Deprotonation: The purine nitrogen (N9) is weakly acidic and requires a suitable base for efficient deprotonation. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Ensure the use of an appropriate base and solvent system. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[1][2] For less reactive purines, consider stronger bases or alternative activation methods.

  • Poor Solubility: The low solubility of purine salts in less polar solvents can hinder the reaction rate and lead to lower yields.[3]

    • Solution: Employing solvent mixtures with optimal dielectric constants (around 20) can improve solubility and reaction outcomes.[3] Alternatively, using a phase-transfer catalyst can facilitate the reaction between the purine salt and the alkylating agent in a biphasic system.

  • Side Reactions: Alkylation can sometimes occur at other positions, primarily N7, leading to a mixture of isomers and reducing the yield of the desired N9-alkylated product.[1][2][4] Additionally, side reactions involving the alkylating agent or the purine ring can consume starting materials.

    • Solution: To favor N9-alkylation, steric hindrance can be introduced at the N7 position. For instance, purines with bulky substituents at the C6 position can shield the N7 position, promoting alkylation at N9.[1][2] Reaction conditions can also be optimized; for example, using microwave irradiation has been shown to reduce reaction times and the formation of secondary products.[4]

  • Degradation of Reagents or Products: Some reagents, like the azodicarboxylates used in Mitsunobu reactions, can be sensitive to moisture and degrade over time. The product itself might be unstable under the reaction or workup conditions.

    • Solution: Use fresh, high-quality reagents. For sensitive reactions like the Mitsunobu, ensure anhydrous conditions.[5] Analyze the stability of your product under the reaction conditions and consider milder workup procedures if necessary.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm check_isomers Analyze for Isomeric Products (N7, N3) start->check_isomers check_degradation Look for Degradation Products start->check_degradation incomplete_deprotonation Incomplete Deprotonation? check_sm->incomplete_deprotonation side_reactions Side Reactions Dominant? check_isomers->side_reactions reagent_quality Reagent/Solvent Quality? check_degradation->reagent_quality poor_solubility Poor Solubility? incomplete_deprotonation->poor_solubility No optimize_base Optimize Base/Solvent (e.g., NaH/DMF) incomplete_deprotonation->optimize_base Yes poor_solubility->side_reactions No optimize_solvent Use Co-solvent or Phase-Transfer Catalyst poor_solubility->optimize_solvent Yes side_reactions->reagent_quality No optimize_conditions Modify Conditions (Temp, Time, Microwave) side_reactions->optimize_conditions Yes use_fresh_reagents Use Fresh/Anhydrous Reagents and Solvents reagent_quality->use_fresh_reagents Yes end Improved Yield optimize_base->end optimize_solvent->end optimize_conditions->end use_fresh_reagents->end

Caption: Troubleshooting workflow for low N9-alkylation yield.

FAQ 2: My reaction is producing a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the N9 position?

Achieving high regioselectivity is a common challenge in purine alkylation. The N7 and N9 nitrogens have comparable nucleophilicity, often leading to the formation of a mixture of isomers.[1][2][4]

Strategies to Enhance N9-Selectivity:

  • Steric Hindrance: The most effective strategy is to sterically hinder the N7 position.

    • 6-Substituted Purines: Introducing a bulky substituent at the C6 position of the purine ring can effectively block access to the N7 position for the alkylating agent.[1][2] For example, 6-(heteroaryl)purines have been shown to give exclusive N9-alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N9/N7 ratio.

    • Base and Solvent: The combination of a strong base like NaH in a polar aprotic solvent like DMF often favors the formation of the thermodynamically more stable N9-alkylated product.[1][3] In some cases, specific bases like tetrabutylammonium hydroxide have been reported to give excellent N9 regioselectivity.[4]

    • Temperature: Higher temperatures can sometimes lead to isomerization from the kinetically favored N7-product to the thermodynamically favored N9-product. However, this is not a universally applicable solution and can also lead to degradation.

  • Protecting Groups: While more synthetically demanding, the use of protecting groups can offer excellent regiocontrol. A protecting group can be selectively introduced at the N7 position, leaving the N9 position free for alkylation. Subsequent deprotection yields the desired N9-alkylated purine.

  • Alternative Methodologies:

    • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate (e.g., DEAD or DIAD), often provides good to excellent N9-selectivity.[6][7][8] The reaction proceeds through an SN2 mechanism with inversion of stereochemistry at the alcohol carbon.[7][8][9]

    • Metal-Free, Light-Promoted Reactions: Recent advances have shown that metal-free, light-promoted reactions can achieve high N9-regioselectivity.[10]

Decision Tree for Improving N9-Regioselectivity

N9_Selectivity start N7/N9 Isomer Mixture can_modify_purine Can the purine starting material be modified? start->can_modify_purine use_bulky_c6 Introduce a bulky C6-substituent to sterically hinder N7 can_modify_purine->use_bulky_c6 Yes optimize_conditions Optimize Reaction Conditions can_modify_purine->optimize_conditions No end High N9-Selectivity use_bulky_c6->end change_base_solvent Try different base/solvent combinations (e.g., NaH/DMF, TBAF) optimize_conditions->change_base_solvent consider_mitsunobu Consider Mitsunobu Reaction change_base_solvent->consider_mitsunobu change_base_solvent->end consider_photoredox Explore Metal-Free, Light-Promoted Methods consider_mitsunobu->consider_photoredox consider_mitsunobu->end consider_photoredox->end

Caption: Decision-making guide for enhancing N9-regioselectivity.

Quantitative Data Summary

The following table summarizes reported yields for N9-alkylation of purines under various conditions.

Purine DerivativeAlkylating AgentBase/ReagentSolventTemperature (°C)Yield (%) of N9-isomerReference
6-ChloropurineEthyl iodideNaHDMFRoom Temp>95[1]
AdenineBenzyl bromideNaHDMSORoom TempVariable, often low[2]
2,6-DichloropurineAlkyl halideK2CO3DMFNot specifiedHigh[11]
PurineVarious alcoholsPPh3, DIADTHFRoom TempHigh[6]
6-Chloropurinetert-Butyl bromideSnCl4 (Lewis Acid)DCERoom Temp0 (N7 is major)[12][13]
PurineAlkyl ethersUmemoto's reagentCH3CNRoom Temp (Visible Light)Good to High[10]

Note: Yields are highly substrate and reaction specific. This table provides a general overview.

Detailed Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation using Alkyl Halide and NaH

This protocol is a general guideline for the N9-alkylation of a purine using an alkyl halide and sodium hydride.

Materials:

  • Purine starting material

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide

  • Anhydrous diethyl ether or hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the required amount of NaH to a dry round-bottom flask. Wash the NaH with anhydrous diethyl ether or hexane (3 times) to remove the mineral oil, and carefully decant the solvent each time.

  • Deprotonation: Add anhydrous DMF to the washed NaH to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the purine starting material in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a dropping funnel over 15-30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotonation (the evolution of hydrogen gas should cease).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Procedure for N9-Alkylation via the Mitsunobu Reaction

This protocol outlines a general procedure for the N9-alkylation of a purine with a primary or secondary alcohol using the Mitsunobu reaction.[7][8]

Materials:

  • Purine starting material

  • Alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen inlet

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the purine starting material, the alcohol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF (or another suitable solvent like DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD solution (as a solution in anhydrous THF) dropwise to the reaction mixture over 30-60 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take from a few hours to overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can be challenging to remove.

    • Direct Purification: Attempt direct purification by column chromatography.

    • Precipitation: In some cases, the byproducts can be precipitated by adding a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate, followed by filtration. The desired product remains in the filtrate.

    • Alternative Workup: For easier purification, polymer-supported triphenylphosphine can be used, which can be removed by simple filtration at the end of the reaction.

Experimental Workflow for N9-Alkylation

Caption: A generalized experimental workflow for N9-alkylation of purines.

References

Technical Support Center: Nucleophilic Substitution on the Purine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nucleophilic aromatic substitution (SNAr) on the purine ring.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Question: I am not getting my desired product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield is a common issue in nucleophilic substitution on the purine ring. Several factors could be contributing to this problem. Below is a systematic guide to help you identify and resolve the issue.

Potential Causes and Solutions:

  • Insufficiently Activated Purine Ring: The purine ring is electron-deficient, but the presence of a good leaving group is often not enough to drive the reaction efficiently.

    • Solution: Ensure your purine substrate has electron-withdrawing groups (EWGs) if possible. While the purine core itself is activating, additional EWGs can enhance reactivity. However, in many cases, this is not synthetically feasible. The primary focus should be on the other reaction parameters.

  • Poor Leaving Group: The nature of the leaving group is critical for the success of the SNAr reaction.

    • Solution: The reactivity of halogens as leaving groups in SNAr reactions on purines is generally F > Cl > Br > I.[1][2] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative and electron-withdrawing fluorine atom.[1] If you are using a chloro-, bromo-, or iodo-purine and experiencing low reactivity, consider if a fluoro-purine derivative is accessible. Other potential leaving groups include sulfonyl and triazole moieties.[2][3][4][5][6]

  • Weak Nucleophile: The strength of the nucleophile plays a significant role in the reaction rate.

    • Solution: If you are using a neutral nucleophile such as an alcohol or an amine, consider converting it to its more nucleophilic conjugate base (an alkoxide or an amide) by using a suitable base. For instance, instead of using an alcohol directly, generate the alkoxide with a base like sodium hydride (NaH).[1]

  • Suboptimal Reaction Temperature: SNAr reactions on purines often require elevated temperatures to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can be a highly effective method to increase the reaction rate and improve yields, often reducing reaction times from hours to minutes.[7][8]

  • Inappropriate Solvent: The choice of solvent is crucial for solvating the nucleophile and facilitating the reaction.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally recommended for SNAr reactions.[1][9] These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[9]

  • Unsuitable Base: When a base is required, its choice is critical to avoid side reactions.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the acid formed during the reaction.[7] For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to deprotonate the alcohol.[1]

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Answer: The purine ring has multiple electrophilic carbon atoms (C2, C6, and C8) and several nitrogen atoms that can be alkylated, leading to potential regioselectivity issues.

Potential Causes and Solutions:

  • Competitive Attack at Different Carbon Positions: Nucleophilic attack can occur at C2, C6, or C8, depending on the substrate and reaction conditions.

    • Guidance: For di-substituted purines with identical leaving groups at C2 and C6, nucleophilic substitution generally occurs preferentially at the C6 position.[5] The general order of reactivity for nucleophilic attack on the purine ring is C6 > C8 > C2.[10]

  • N-Alkylation vs. C-Substitution: With purine itself or N-unsubstituted purine derivatives, N-alkylation can compete with the desired C-substitution.

    • Guidance: The site of N-alkylation can be influenced by the reaction conditions. For adenine, alkylation occurs mainly at the N3 position under neutral conditions, while N7/N9 substitution is favored in the presence of a base.[11]

    • Solution: If N-alkylation is a problem, consider using a purine derivative with a protecting group on the imidazole nitrogen (N9).

Issue 3: Presence of Side Products

Question: My reaction is producing unexpected side products. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during nucleophilic substitution on purines, leading to a complex reaction mixture and difficult purification.

Potential Causes and Solutions:

  • Hydrolysis of the Starting Material or Product: Halopurines can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of water.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile.

    • Solution: Use a non-nucleophilic solvent. If an alcohol is the desired nucleophile, it is often used as the solvent as well. In such cases, other side reactions should be considered.[1]

  • Di-substitution: If your starting material has more than one leaving group (e.g., 2,6-dichloropurine), you may get a mixture of mono- and di-substituted products.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile (typically 1.0-1.2 equivalents). Running the reaction at a lower temperature can also improve selectivity for the mono-substituted product.

  • Ring Opening: Under harsh basic conditions, the purine ring can be susceptible to opening.

    • Solution: Use the mildest base necessary to achieve the desired transformation and avoid excessively high temperatures.

Issue 4: Difficulty with Protecting Groups

Question: I am having trouble with the introduction or removal of protecting groups on my purine nucleoside. What should I consider?

Answer: Protecting groups are often necessary to mask reactive functional groups (e.g., hydroxyl groups on the sugar moiety or exocyclic amino groups) during nucleophilic substitution on purine nucleosides.

Potential Causes and Solutions:

  • Incompatible Protecting Groups: The chosen protecting group may not be stable to the reaction conditions for the nucleophilic substitution or its removal may affect other parts of the molecule.

    • Solution: Choose a protecting group strategy that is orthogonal to your planned reaction conditions. For example, if your nucleophilic substitution is base-sensitive, use an acid-labile protecting group. Common protecting groups for the hydroxyl groups of the sugar moiety in nucleosides include silyl ethers (e.g., TBDMS) and acetals. For exocyclic amino groups, acyl groups like benzoyl (Bz) or acetyl (Ac) are frequently used.[12][13]

  • Difficult Deprotection: The removal of the protecting group is not proceeding to completion or is causing decomposition of the product.

    • Solution: Consult the literature for specific deprotection protocols for your chosen protecting group in the context of purine nucleosides. For example, acetyl groups can often be removed with ammonia or methylamine.[13] Schwartz's reagent has been reported as a mild and selective reagent for N-deacetylation.[12]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of 2-(6-Chloro-purin-9-ylmethoxy)-ethanol [7]

EntryNucleophile (Amine)ConditionsReaction TimeYield (%)
1AnilineConventional (75 °C)16 h75
2AnilineMicrowave (120 °C)10 min85
3BenzylamineConventional (75 °C)16 h80
4BenzylamineMicrowave (120 °C)10 min90
5MorpholineConventional (75 °C)16 h82
6MorpholineMicrowave (120 °C)10 min92

Table 2: Regioselectivity in Nucleophilic Substitution of Di-substituted Purines

Starting MaterialNucleophileMajor ProductReference
2,6-DichloropurineAmine2-Chloro-6-aminopurine[14]
2,6-Bis(triazolyl)purineO- and C-nucleophiles6-Substituted-2-triazolylpurine[4][5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of a 6-Chloropurine Derivative[7]

This protocol describes a general procedure for the nucleophilic aromatic substitution of an amine for the chlorine atom at the C6 position of a purine derivative using microwave irradiation.

Materials:

  • 2-(6-Chloro-purin-9-ylmethoxy)-ethanol

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA)

  • Ethanol (absolute)

  • Microwave reactor vials

  • Flash chromatography supplies

Procedure:

  • To a microwave reactor vial, add 2-(6-chloro-purin-9-ylmethoxy)-ethanol (1 equivalent).

  • Add the desired amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 6-amino-purine derivative.

Protocol 2: Synthesis of 2-Amino-6-chloropurine from Guanine[15]

This protocol outlines the chlorination of a guanine derivative to produce 2-amino-6-chloropurine.

Materials:

  • 2,9-Diacetylguanine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Aqueous sodium hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, suspend 2,9-diacetylguanine in N,N-dimethylaniline.

  • Add phosphorus oxychloride and stir the reaction mixture for 4 hours.

  • Cool the reaction mixture and carefully add it to a solution of aqueous sodium hydroxide.

  • Heat the mixture to 80 °C for 2 hours to effect hydrolysis of the acyl groups.

  • Cool the mixture to 25 °C and adjust the pH to 7 with 10% hydrochloric acid.

  • Stir the resulting slurry for 15 minutes.

  • Collect the product by filtration, wash with water, and dry under vacuum to yield 2-amino-6-chloropurine.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_activation Is the purine ring sufficiently activated? start->check_activation check_lg Is the leaving group adequate? check_activation->check_lg Yes check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes solution_lg Consider using a fluoro-purine or other reactive leaving group. check_lg->solution_lg No check_temp Is the reaction temperature optimal? check_nucleophile->check_temp Yes solution_nucleophile Use a stronger base to generate the conjugate base of the nucleophile. check_nucleophile->solution_nucleophile No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Increase temperature or use microwave irradiation. check_temp->solution_temp No check_base Is the base suitable? check_solvent->check_base Yes solution_solvent Use a polar aprotic solvent (DMF, DMSO). check_solvent->solution_solvent No solution_base Use a non-nucleophilic base for amine nucleophiles or a strong base for alcohols. check_base->solution_base No

Caption: Troubleshooting workflow for low to no product yield.

Experimental_Workflow start Start reagents Combine 6-chloropurine derivative, amine, and DIPEA in ethanol start->reagents microwave Microwave irradiation (120 °C, 10 min) reagents->microwave workup Solvent removal microwave->workup purification Flash chromatography workup->purification product 6-Aminopurine product purification->product Regioselectivity_Logic start Di-substituted Purine (e.g., 2,6-dichloro) nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack c6_position C6 Position (More electrophilic) nucleophilic_attack->c6_position Favored c2_position C2 Position (Less electrophilic) nucleophilic_attack->c2_position Disfavored major_product Major Product: 6-substituted purine c6_position->major_product minor_product Minor Product: 2-substituted purine c2_position->minor_product

References

Technical Support Center: Overcoming Poor Solubility of Substituted Purine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address common solubility challenges encountered when working with substituted purine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Immediate Precipitation in Aqueous Media

Question: My substituted purine compound, dissolved in an organic solvent like DMSO, precipitates immediately when I add it to my aqueous buffer or cell culture medium. What's happening and how can I fix it?

Answer: This is a common issue known as "solvent shock," where the compound rapidly leaves the soluble organic environment and crashes out in the poorly solubilizing aqueous medium. Here are several strategies to prevent this:

  • Improve Dilution Technique:

    • Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C), as solubility often decreases at lower temperatures.[1]

    • Add the stock solution dropwise into the vortex of the gently swirling or stirring aqueous medium.[1] This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This involves creating an intermediate dilution in a smaller volume of medium before adding it to the final, larger volume.[1]

  • Reduce Final Solvent Concentration: High concentrations of organic co-solvents can be toxic to cells and may not prevent precipitation upon significant dilution. It is generally recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% (v/v), with some sensitive cell lines requiring concentrations as low as 0.1%.[2] Always perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.[2]

Issue 2: Choosing the Right Solubilization Strategy

Question: What are the primary methods to improve the solubility of a poorly soluble purine compound?

Answer: A variety of techniques can be employed, categorized as physical and chemical modifications.[3][4]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][5][6] However, micronization does not increase the equilibrium solubility.[3][5]

    • Modification of Crystal Habit: Using amorphous forms or different polymorphs of the compound can lead to higher solubility.[4]

    • Drug Dispersion in Carriers: Solid dispersions involve dispersing the poorly soluble drug in a highly soluble hydrophilic matrix, such as polyethylene glycol (PEG).[4][7]

  • Chemical Modifications:

    • pH Adjustment: The solubility of ionizable compounds, including many purine derivatives, is highly dependent on pH.[2][7] For weakly basic drugs, solubility increases at a lower pH, while for weakly acidic drugs, a higher pH enhances solubility.[7]

    • Co-solvency: Using a water-miscible solvent in which the drug is soluble (a co-solvent) can increase the drug's solubility in the overall mixture.[8] Common co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol.[3]

    • Complexation: Using complexing agents like cyclodextrins can significantly enhance aqueous solubility. Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic drug molecule within their central cavity, presenting a hydrophilic exterior to the aqueous environment.[2][9][10][11]

    • Salt Formation: For ionizable purine compounds, forming a salt can dramatically increase solubility.[4][12]

Issue 3: Delayed Precipitation in the Incubator

Question: My purine analog solution is clear initially, but after a few hours in the incubator, I see a precipitate forming. What causes this?

Answer: Delayed precipitation is often due to changes in the media environment over time or the gradual equilibration to a less soluble state.

  • Potential Causes & Solutions:

    • Changes in pH: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1] It is advisable to monitor and, if necessary, buffer the pH of your culture medium.

    • Interaction with Media Components: The purine analog may interact with salts, proteins, or other components in the medium, leading to the formation of less soluble complexes.

    • Supersaturation: The initial clear solution might be a supersaturated state, which is thermodynamically unstable. Over time, the compound may precipitate out to reach its true thermodynamic solubility. Using solubility enhancers like cyclodextrins can help maintain a stable, higher concentration.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for various solubilization techniques.

Table 1: Effect of pH on Uric Acid Solubility

Uric acid is a purine metabolite, and its solubility behavior is indicative of other ionizable purine compounds.

pHSolubility of Uric Acid in PBS (µmol/L) at 24 hrs
8.0Consistent with theoretical concentration
7.5Significant decrease observed
7.0Highest solubility observed in NaOH solution
6.0Significant decrease observed

(Data adapted from a study on uric acid solubility in PBS and NaOH solutions)[13]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical UseKey Properties
Dimethyl Sulfoxide (DMSO)Preparing high-concentration stock solutions for in vitro assays.[2]Highly effective for many poorly water-soluble compounds; keep final concentration <0.5%.[2]
EthanolParenteral and oral formulations.[3][8]Water-miscible; can be used in combination with other co-solvents.[12]
Propylene GlycolParenteral formulations.[3][8]Low toxicity; frequently used to solubilize nonpolar drugs.[3]
Polyethylene Glycol (PEG) 400Oral and parenteral formulations; solid dispersions.[4]Water-soluble polymer; enhances dissolution.

Table 3: Common Cyclodextrins Used for Solubility Enhancement

Cyclodextrin DerivativeKey Features & Applications
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Commonly used to improve the solubility and bioavailability of poorly soluble drugs.[2][10] Random substitution of hydroxyl groups makes it amorphous and highly soluble.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)A modified cyclodextrin with a high aqueous solubility. Often used in parenteral dosage forms.[9]
Randomly Methylated β-cyclodextrinAnother derivative with significantly improved solubility compared to the parent β-cyclodextrin.[9]

Experimental Protocols

Protocol 1: Preparation of a Working Solution from a DMSO Stock

This protocol details the preparation of a 10 µM working solution in cell culture medium from a 10 mM stock of a substituted purine in 100% DMSO.

Materials:

  • 10 mM stock solution of purine compound in 100% DMSO.

  • Sterile cell culture medium or buffer.

  • Sterile microcentrifuge tubes and a conical tube.

  • Vortex mixer.

  • Water bath or incubator set to 37°C.

Methodology:

  • Pre-warm the cell culture medium/buffer to 37°C to prevent temperature-related precipitation.[1]

  • To avoid "solvent shock," perform a serial dilution.[1]

  • Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium. Add 1 µL of the 10 mM DMSO stock solution to the medium. Gently vortex to mix. This creates a 100 µM intermediate solution with a 1% DMSO concentration.

  • Final Dilution (1:10): In a sterile conical tube, add the desired final volume of the pre-warmed medium (e.g., for 10 mL final volume, use 9 mL).

  • Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.

  • Mix thoroughly by gentle inversion or swirling.

  • This results in a final working concentration of 10 µM with a final DMSO concentration of 0.1%.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable way to determine the equilibrium solubility of a compound.[14][15]

Materials:

  • Excess amount of the solid purine compound.

  • Chosen solvent (e.g., water, buffer of specific pH).

  • Glass vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Analytical equipment for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

Methodology:

  • Add an excess amount of the solid purine compound to a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[14]

  • Add a known volume of the desired solvent (e.g., 5 mL of pH 7.4 phosphate-buffered saline).

  • Seal the vials tightly.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved purine compound using a validated analytical method (e.g., HPLC).

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

Caption: A troubleshooting workflow for addressing poor solubility of purine compounds.

ExperimentalWorkflow start Start: 10 mM Purine in 100% DMSO step1 1. Pre-warm aqueous medium to 37°C start->step1 step2 2. Prepare 1:100 Intermediate Dilution (1 µL stock + 99 µL medium) step1->step2 result1 Result: 100 µM solution in 1% DMSO step2->result1 step3 3. Prepare 1:10 Final Dilution (1 part intermediate + 9 parts medium) result1->step3 end End: 10 µM Purine in 0.1% DMSO step3->end

Caption: An experimental workflow for preparing a working solution from a DMSO stock.

CyclodextrinMechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation drug_node Poorly Soluble Purine Compound (Hydrophobic) water_node Aqueous Environment (Water Molecules) drug_node->water_node Low Solubility (Precipitation) cd_structure Cyclodextrin drug_inside Purine Compound cd_structure->drug_inside Encapsulation complex_node Soluble Inclusion Complex (Hydrophilic Exterior) water_node2 Aqueous Environment (Water Molecules) complex_node->water_node2 High Solubility (Dissolved)

Caption: The mechanism of cyclodextrin-mediated solubility enhancement.

References

Preventing the formation of N7 isomers in purine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for purine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purine alkylation reactions, with a specific focus on preventing the formation of undesired N7 isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N7 and N9 alkylated purine isomers in my reaction?

The nitrogen atoms at the N7 and N9 positions of the purine ring are both nucleophilic and can be alkylated. The formation of a mixture of N7 and N9 isomers is a common problem in purine chemistry.[1][2] The thermodynamically more stable N9 regioisomer is often the desired product, while the N7 isomer is considered a side product.[1][2] The ratio of these isomers is influenced by several factors, including the substrate, the alkylating agent, the solvent, the base used, and the reaction temperature.[3][4]

Q2: How can I favor the formation of the N9 isomer over the N7 isomer?

Several strategies can be employed to achieve regioselective N9 alkylation:

  • Phase-Transfer Catalysis (PTC): This method has been shown to promote N9 alkylation with high selectivity.[5][6][7]

  • Mitsunobu Reaction: This reaction is a reliable method for achieving N9 alkylation, particularly for the synthesis of nucleoside analogs.[8][9]

  • Steric Shielding: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thus favoring alkylation at N9.[10][11]

  • Use of Specific Bases and Catalysts: Certain bases and catalysts, such as tetrabutylammonium fluoride (TBAF), have been reported to promote rapid and selective N9-alkylation.[8]

  • Protecting Groups: The use of appropriate protecting groups can block the N7 position, directing alkylation to N9.[12]

Q3: What are the key reaction conditions to control for selective N9 alkylation?

Controlling the reaction conditions is critical for achieving high regioselectivity. Key parameters to consider include:

  • Solvent: The polarity of the solvent can influence the site of alkylation.

  • Base: The choice of base can affect the deprotonation of the purine and the subsequent alkylation.[11]

  • Temperature: Temperature can play a role in kinetic versus thermodynamic control of the reaction.[1][2]

  • Nature of the Alkylating Agent: The structure of the alkylating agent can influence the regioselectivity.

Troubleshooting Guide

Issue: Significant formation of the N7 isomer is observed.

Potential Cause Suggested Solution
Unfavorable Reaction Conditions Optimize the solvent, base, and temperature. For example, solid-liquid phase-transfer catalysis with potassium tert-butoxide at 0°C has been shown to be effective for N9 regioselectivity.[5][6]
Steric Accessibility of N7 If the purine substrate is unsubstituted at C6, consider synthesizing a derivative with a sterically demanding group at this position to shield the N7 nitrogen.[10][11]
Reaction Kinetics The N7 isomer can be the kinetically favored product. Allowing the reaction to proceed for a longer time or at a higher temperature might favor the formation of the thermodynamically more stable N9 isomer.[1][2]
Inappropriate Method For certain substrates, direct alkylation may inherently lead to mixtures. Consider alternative methods like the Mitsunobu reaction, which often shows high N9 selectivity.[9]

Quantitative Data Summary

The following table summarizes reported N9/N7 isomer ratios achieved under different experimental conditions.

Method Purine Substrate Alkylating Agent Conditions N9:N7 Ratio Reference
Direct Alkylation2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaH, DMF~5:1[10]
Steric Shielding6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaH, DMFExclusive N9[10]
Mitsunobu Reaction2-amino-6-chloropurine with certain alcoholsDIAD, PPh3Adding reagents in portionsAlmost exclusive N9[9]
Phase-Transfer CatalysisPyrimidine and purine heterocyclesAcyclic side chains18-crown-6 or tetraglyme, potassium tert-butoxide, 0°CRegioselective at N9[5][6]

Experimental Protocols

Key Experiment 1: N9-Alkylation using Solid-Liquid Phase-Transfer Catalysis

This protocol is adapted from a method shown to be effective for the regioselective N-alkylation of purines.[6]

Materials:

  • Purine substrate

  • Alkylating agent (e.g., (2-acetoxyethoxy)methyl bromide)

  • Potassium tert-butoxide

  • 18-crown-6 or tetraglyme

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the purine (0.1 mmol) and potassium tert-butoxide (0.11 mmol) in anhydrous THF (5 ml), add the phase-transfer catalyst (18-crown-6 or tetraglyme, 0.01 mmol).

  • After 15 minutes, cool the reaction mixture to 0°C.

  • Add a solution of the alkylating agent (0.11 mmol) in anhydrous THF (2 ml) dropwise with stirring.

  • Continue stirring the reaction mixture at 0°C for 30 minutes after the addition is complete.

  • Filter the reaction mixture and evaporate the filtrate to dryness under vacuum (bath temperature 30-35°C).

  • Purify the residue by silica gel column chromatography to obtain the desired N9-alkylated product.[6]

Key Experiment 2: N9-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N9-alkylation of purines with a wide range of alcohols.[9][13]

Materials:

  • Purine substrate (e.g., 2-amino-6-chloropurine)

  • Alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve the purine, alcohol, and triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • To improve N9 regioselectivity, it has been reported that adding the alcohol, DIAD, and PPh3 in two portions and allowing the reaction to proceed for 6 hours after each addition can be beneficial.[9]

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

Purine_Alkylation_Pathway cluster_reactants Reactants Purine Purine N7_Isomer N7-Alkylated Purine (Kinetic Product) Purine->N7_Isomer Alkylation at N7 N9_Isomer N9-Alkylated Purine (Thermodynamic Product) Purine->N9_Isomer Alkylation at N9 AlkylatingAgent Alkylating Agent (R-X) Base Base Base->Purine Deprotonation N7_Isomer->N9_Isomer Isomerization (Thermodynamic Control)

Caption: General reaction pathway for purine alkylation leading to N7 and N9 isomers.

Troubleshooting_Workflow Start High N7 Isomer Formation CheckConditions Review Reaction Conditions (Solvent, Base, Temp) Start->CheckConditions Optimize Optimize Conditions (e.g., use PTC, lower temp) CheckConditions->Optimize Non-optimal ConsiderSterics Is N7 Sterically Accessible? CheckConditions->ConsiderSterics Optimal Success Selective N9 Alkylation Optimize->Success ModifySubstrate Modify Substrate (Add C6-substituent) ConsiderSterics->ModifySubstrate Yes AlternativeMethod Consider Alternative Method (e.g., Mitsunobu Reaction) ConsiderSterics->AlternativeMethod No ModifySubstrate->Success AlternativeMethod->Success

Caption: A troubleshooting workflow for addressing the formation of N7 isomers.

References

Technical Support Center: Synthesis of 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-2,6-dichloro-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-alkylation of 2,6-dichloropurine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base and a suitable solvent. This reaction primarily yields the desired N9-benzylated product, although the N7-benzylated isomer can be a significant byproduct.[1][2]

Q2: Why is the formation of the N7-isomer a common issue?

A2: The alkylation of purines can occur at different nitrogen atoms, with N9 and N7 being the most common sites.[1][2] The formation of the N7-isomer is a competing reaction, and its proportion in the final product mixture depends on various factors, including the reaction conditions.[2][3]

Q3: What are the key starting materials and reagents for this synthesis?

A3: The essential starting materials and reagents include:

  • 2,6-Dichloropurine

  • Benzyl halide (e.g., benzyl bromide, benzyl chloride) or benzyl alcohol

  • A base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

Experimental Protocol: N9-Benzylation of 2,6-Dichloropurine

This protocol is a general guideline compiled from various literature sources. Optimization may be required based on specific laboratory conditions and desired outcomes.

Materials:

  • 2,6-Dichloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1 equivalent) and potassium carbonate (1.5-2 equivalents) in anhydrous DMF, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from the N7-isomer and other impurities.

DOT Script for Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2,6-Dichloropurine + K₂CO₃ in DMF Add_BnBr Add Benzyl Bromide Start->Add_BnBr Stir Stir at RT (12-24h) Add_BnBr->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of starting material or product.- Increase reaction time and monitor closely with TLC. - Gently heat the reaction mixture (e.g., to 40-50 °C), but be aware this may affect N9/N7 selectivity. - Optimize column chromatography conditions (e.g., different solvent systems). - Ensure the use of anhydrous solvents and inert atmosphere if necessary.
High Proportion of N7-Isomer - Reaction conditions favoring N7-alkylation. - Choice of base and solvent.[2][3]- Use a polar aprotic solvent like DMF or acetonitrile, which generally favors N9-alkylation. - Employ a weaker base like potassium carbonate. Stronger bases can sometimes lead to a higher proportion of the N7 isomer. - Conduct the reaction at room temperature or below, as higher temperatures can sometimes favor N7-alkylation.[3]
Incomplete Reaction - Insufficient reaction time. - Low reactivity of the benzylating agent. - Inactive base.- Extend the reaction time. - Consider using a more reactive benzylating agent (e.g., benzyl bromide over benzyl chloride). - Use freshly dried base.
Purification Difficulties - Similar polarity of N9 and N7 isomers. - Presence of other byproducts.- Utilize a long chromatography column for better separation. - Employ a shallow solvent gradient during column chromatography. - Consider alternative purification techniques like preparative HPLC if baseline separation is not achieved with column chromatography.
Product Degradation - Presence of water leading to hydrolysis of the chloro groups. - Exposure to strong acids or bases during work-up.- Use anhydrous solvents and reagents. - Perform the work-up under neutral or mildly acidic/basic conditions.

DOT Script for Troubleshooting Logic:

troubleshooting_logic cluster_low_yield Troubleshooting: Low Yield cluster_high_n7 Troubleshooting: High N7-Isomer cluster_incomplete_rxn Troubleshooting: Incomplete Reaction cluster_purification Troubleshooting: Purification Problem Identify the Primary Issue Low_Yield Low Yield Problem->Low_Yield High_N7 High N7-Isomer Problem->High_N7 Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Purification_Issues Purification Difficulties Problem->Purification_Issues LY_S1 Increase Reaction Time Low_Yield->LY_S1 LY_S2 Gently Heat Reaction Low_Yield->LY_S2 LY_S3 Optimize Purification Low_Yield->LY_S3 HN7_S1 Use Polar Aprotic Solvent High_N7->HN7_S1 HN7_S2 Use Weaker Base (K₂CO₃) High_N7->HN7_S2 HN7_S3 Lower Reaction Temperature High_N7->HN7_S3 IR_S1 Extend Reaction Time Incomplete_Rxn->IR_S1 IR_S2 Use More Reactive Benzylating Agent Incomplete_Rxn->IR_S2 IR_S3 Ensure Base is Active Incomplete_Rxn->IR_S3 P_S1 Use Long Chromatography Column Purification_Issues->P_S1 P_S2 Employ Shallow Solvent Gradient Purification_Issues->P_S2 P_S3 Consider Preparative HPLC Purification_Issues->P_S3

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 9-Benzyl vs. 9-Cyclopentyl Purine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships and therapeutic potential of two key purine derivative classes.

In the landscape of medicinal chemistry, purine analogues represent a cornerstone in the development of novel therapeutic agents. Modifications at the 9-position of the purine ring have proven to be a fruitful strategy for modulating their biological activity. This guide provides a comprehensive comparison of two prominent classes of 9-substituted purines: 9-benzyl and 9-cyclopentyl derivatives. We will delve into their differential effects on various biological targets, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity: A Tale of Two Substituents

The substitution at the N9-position with either a flexible benzyl group or a more constrained cyclopentyl moiety significantly influences the pharmacological profile of the purine scaffold. While both classes of compounds have demonstrated potent activities, their therapeutic applications and mechanisms of action often diverge.

9-Cyclopentyl Purine Derivatives: Potent Cytotoxicity in Cancer

Research has consistently highlighted the potent anticancer activity of 9-cyclopentyl purine derivatives. These compounds have shown significant efficacy against a range of human cancer cell lines, including liver, colon, and breast cancers.[1][2] Notably, certain 6,8,9-trisubstituted purine analogues featuring a 9-cyclopentyl group have exhibited cytotoxic activity surpassing that of clinically used anticancer agents like 5-Fluorouracil and Fludarabine.[1]

The mechanism of action for some of these derivatives involves the induction of apoptosis. For instance, specific 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase.[2]

9-Benzyl Purine Derivatives: A Versatile Class of Enzyme Inhibitors

In contrast to the primary cytotoxic profile of their 9-cyclopentyl counterparts, 9-benzyl purine derivatives have emerged as a versatile class of enzyme inhibitors with a broader range of therapeutic applications. These compounds have demonstrated inhibitory activity against several key enzymes:

  • Phosphodiesterase Type-4 (PDE-4): 9-Benzyladenine derivatives have been identified as potent and selective PDE-4 inhibitors, a target implicated in inflammatory diseases such as asthma and autoimmune disorders.[3]

  • Glutamate Racemase (MurI): In the realm of antibacterial research, 9-benzyl purines have been explored as inhibitors of bacterial glutamate racemase, an essential enzyme in bacterial cell wall synthesis.[4]

  • Cyclin-Dependent Kinases (CDKs): Both 9-benzyl and 9-cyclopentyl purines have been investigated as CDK inhibitors, which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[5][6][7][8][9]

  • Purine Nucleoside Phosphorylase (PNP): 9-Benzylguanine derivatives have been developed as multisubstrate analogue inhibitors of human erythrocyte purine nucleoside phosphorylase, with potential applications as T-cell selective immunosuppressive agents.[10]

Furthermore, 6-(alkylamino)-9-benzyl-9H-purines have been identified as a novel class of potent anticonvulsant agents.[11]

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the biological activity of representative 9-benzyl and 9-cyclopentyl purine derivatives.

Table 1: Anticancer Activity of 9-Cyclopentyl Purine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 Huh7 (Liver)4.89 ± 0.12[1]
HCT116 (Colon)6.21 ± 0.25[1]
MCF7 (Breast)7.14 ± 0.31[1]
Compound 6 Huh7 (Liver)5.12 ± 0.18[1]
HCT116 (Colon)7.89 ± 0.42[1]
MCF7 (Breast)8.03 ± 0.36[1]
Compound 19 Huh7 (Liver)< 5[2]
HCT116 (Colon)< 5[2]
MCF7 (Breast)< 5[2]

Table 2: Enzyme Inhibitory Activity of 9-Benzyl Purine Derivatives

Compound IDTarget EnzymeIC50 / Ki (nM)Reference
9r PDE-4IC50 = 1.4[3]
9s PDE-4IC50 = 7.0[3]
13b PDE-4IC50 = 0.096[3]
3j PNPaseKi = 1.1[10]
3f PNPaseKi = 5.8[10]
7b-iii CDK2IC50 = 900[6]

Experimental Protocols

Synthesis of 6,8,9-Trisubstituted Purine Analogues

A general synthetic scheme for the preparation of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives starts from 4,6-dichloro-5-nitropyrimidine. The multi-step synthesis involves the introduction of the cyclopentyl group at the N9 position, followed by the addition of the phenyl group at the C8 position and finally the substitution with various phenyl piperazines at the C6 position.[1]

In Vitro Cytotoxicity Assay (SRB Assay)

The cytotoxic effects of the synthesized compounds against human cancer cell lines (e.g., Huh7, HCT116, and MCF7) were evaluated using the Sulforhodamine B (SRB) assay.[1]

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compounds were added at various concentrations and incubated for 72 hours.

  • Cells were fixed with trichloroacetic acid (TCA), washed, and stained with SRB solution.

  • Unbound dye was removed by washing, and the protein-bound dye was solubilized with Tris base solution.

  • Absorbance was measured at 510 nm to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

Enzyme Inhibition Assays

The inhibitory activity of compounds against specific enzymes is determined using appropriate biochemical assays. For example, PDE-4 inhibitory activity was assessed by measuring the hydrolysis of cAMP.[3] CDK inhibitory activity is often measured using kinase assays that quantify the phosphorylation of a substrate peptide.[6]

Visualizing the Mechanisms

Signaling Pathway of Apoptosis Induction by a 9-Cyclopentyl Purine Derivative

apoptosis_pathway Compound19 Compound 19 (9-Cyclopentyl Purine Derivative) Src Src Kinase Compound19->Src Inhibition Downstream Downstream Apoptotic Signaling Src->Downstream Activation (Blocked) Apoptosis Apoptosis Downstream->Apoptosis Induction

Caption: Inhibition of Src kinase by a 9-cyclopentyl purine derivative, leading to the induction of apoptosis.

General Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6-chloropurine) Step1 N9-Alkylation (Benzyl or Cyclopentyl) Start->Step1 Step2 Further Substitutions (C2, C6, C8) Step1->Step2 Purification Purification & Characterization Step2->Purification Screening In vitro Screening (e.g., Enzyme/Cell-based assays) Purification->Screening Data Data Analysis (IC50/Ki determination) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of 9-substituted purine derivatives.

References

Navigating the Landscape of Cancer Therapeutics: A Comparative Guide to the Cytotoxicity of Novel Purine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective cancer treatments, novel purine analogues are emerging as a promising class of therapeutic agents. This guide offers a comprehensive comparison of the cytotoxic profiles of recently developed purine analogues, providing researchers, scientists, and drug development professionals with essential data to inform their work. By presenting objective experimental data and detailed methodologies, this document serves as a vital resource for advancing anticancer drug discovery.

Executive Summary

Purine analogues have long been a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and inducing programmed cell death, or apoptosis.[1] The novel compounds discussed herein build upon this foundation, exhibiting enhanced potency and selectivity against various cancer cell lines. This guide focuses on a direct comparison of these next-generation purine analogues, with a particular emphasis on 6,8,9-trisubstituted and 6,9-disubstituted purine derivatives, benchmarked against established clinical standards.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of novel purine analogues was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using standardized assays. The following tables summarize the IC50 values, offering a clear comparison of the cytotoxic potential of these novel compounds.

Table 1: Cytotoxicity of Novel 6,8,9-Trisubstituted Purine Analogues

CompoundSubstitutionHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Novel Analogue 5 Nonsubstituted phenyl piperazine17.9>40>40
Novel Analogue 6 4-methylphenyl substituted piperazine14.217.6>40
Novel Analogue 8 Methoxyphenyl analogue23.6>40>40
5-Fluorouracil (5-FU) -30.64.13.5
Fludarabine -28.48.015.2
Cladribine -0.9<0.12.4

Data sourced from a study on 6,8,9-trisubstituted purine derivatives.[2]

Table 2: Cytotoxicity of Novel 6,9-Disubstituted Purine Analogues

CompoundSubstitutionHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Novel Analogue 12 6-(4-(4-trifluoromethylphenyl)piperazine)0.080.150.12
Novel Analogue 22 Specific substitution (details in source)0.130.210.18
Novel Analogue 25 6-(4-(3,4-dichlorophenyl)piperazine)<0.10.110.09
Camptothecin (CPT) -~0.1~0.1~0.1
5-Fluorouracil (5-FU) ->10>10>10
Fludarabine ->10>10>10
Cladribine ->1>1>1

Data sourced from a study on new 6,9-disubstituted purine analogs.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key cytotoxicity assays are provided below.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-20,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C Cell Fixation (10% TCA) B->C D Washing C->D E SRB Staining D->E F Destaining (1% Acetic Acid) E->F G Solubilization (10 mM Tris) F->G H Absorbance Reading (510 nm) G->H

SRB Assay Experimental Workflow

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the purine analogues and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C MTT Addition B->C D Incubation (Formazan Formation) C->D E Solubilization of Formazan Crystals D->E F Absorbance Reading (570 nm) E->F

MTT Assay Experimental Workflow

Mechanism of Action and Signaling Pathways

Novel purine analogues exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells. Several signaling pathways have been implicated in this process. For instance, some 6,8,9-trisubstituted purine analogues are thought to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2] Others may act by inhibiting heat shock protein 70 (Hsp70) or Death-Associated Protein Kinase 1 (DAPK-1), leading to the activation of apoptotic pathways.[5][6]

Furthermore, studies have shown that certain purine analogues can modulate key signaling cascades that regulate cell survival and proliferation. For example, the inhibition of the PI3K/Akt/mTOR pathway and the simultaneous activation of the MAPK pathway have been observed, creating conflicting signals that push the cell towards apoptosis.[7]

Purine_Analogue_Apoptosis_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways Purine Novel Purine Analogue PI3K PI3K/Akt/mTOR Pathway Purine->PI3K Inhibition MAPK MAPK Pathway Purine->MAPK Activation Hsp70 Hsp70 Purine->Hsp70 Inhibition DAPK1 DAPK-1 Purine->DAPK1 Inhibition Apoptosis Apoptosis PI3K->Apoptosis MAPK->Apoptosis Hsp70->Apoptosis DAPK1->Apoptosis

Proposed Signaling Pathways for Purine Analogue-Induced Apoptosis

Conclusion

The novel purine analogues presented in this guide demonstrate significant cytotoxic potential against a range of cancer cell lines, with some compounds exhibiting superior potency compared to established chemotherapeutic agents. The detailed experimental protocols and the elucidation of the underlying mechanisms of action provide a solid foundation for further preclinical and clinical development. This comparative analysis underscores the promise of these new chemical entities in the development of next-generation cancer therapies.

References

Spectroscopic Data Analysis: A Comparative Guide to 9-Benzyl-2,6-dichloro-9H-purine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic data for 9-Benzyl-2,6-dichloro-9H-purine, a significant compound in medicinal chemistry and drug development. By presenting key experimental data alongside those of relevant structural analogs, this document aims to facilitate a deeper understanding of its structural characterization for researchers, scientists, and professionals in the field.

Spectroscopic Data of this compound

The structural elucidation of this compound is fundamentally reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10Singlet1HH-8 (Purine ring)
7.40Multiplet5HPhenyl-H (Benzyl group)
5.40Singlet2HCH₂ (Benzyl group)
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.5C-6
153.2C-2
152.0C-4
145.0C-8
134.8Phenyl C (quaternary)
129.1Phenyl C-H
128.5Phenyl C-H
127.9Phenyl C-H
131.0C-5
48.5CH₂ (Benzyl group)
Note: This is a predicted spectrum based on analogous compounds, as direct experimental data is not readily available.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
278.01[M]⁺ (Molecular Ion)
280.01[M+2]⁺ (Isotope peak for ²Cl)
91.05[C₇H₇]⁺ (Benzyl cation)
Ionization Method: Electron Ionization (EI)

Comparative Spectroscopic Data of Alternative Purine Analogs

To provide context to the spectroscopic features of this compound, this section presents data from two key analogs: 2,6-Dichloropurine and 2,6-Dichloro-9-methyl-9H-purine. These compounds allow for the assessment of the influence of the N9-substituent on the spectral properties.

Table 4: Comparative ¹H NMR Data (δ ppm)

CompoundH-8N9-Substituent Protons
This compound 8.10 (s)5.40 (s, 2H), 7.40 (m, 5H)
2,6-Dichloropurine~8.3 (s)-
2,6-Dichloro-9-methyl-9H-purine~8.0 (s)~3.8 (s, 3H)

Table 5: Comparative Mass Spectrometry Data (m/z of Molecular Ion)

CompoundMolecular Formula[M]⁺
This compound C₁₂H₈Cl₂N₄278.01
2,6-DichloropurineC₅H₂Cl₂N₄187.96
2,6-Dichloro-9-methyl-9H-purineC₆H₄Cl₂N₄201.98

The data highlights that the N9-benzyl group in the target compound introduces characteristic signals in the ¹H NMR spectrum, specifically a singlet for the benzylic protons around 5.40 ppm and a multiplet for the aromatic protons of the phenyl ring. The mass spectra clearly differentiate the compounds based on their molecular weights.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to a few thousand scans may be necessary, employing proton decoupling to simplify the spectrum and enhance signal-to-noise.

Mass Spectrometry (MS)

Electron ionization mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the ion source of the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.

Workflow and Data Analysis Pathway

The process of spectroscopic data analysis for chemical structure elucidation follows a logical progression. The diagram below illustrates this typical workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation (Dissolution) NMR_Acq NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Acq NMR Tube MS_Acq Mass Spectrometry (GC-MS) Sample_Prep->MS_Acq GC Vial NMR_Analysis NMR Data Processing (Peak Integration, Chemical Shift Analysis) NMR_Acq->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Data Analysis.

References

A Comparative Guide to the X-ray Crystallography of 9-Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of various 9-substituted purine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology and immunology. By examining their solid-state structures, we can gain crucial insights into their structure-activity relationships (SAR), aiding in the rational design of more potent and selective drug candidates. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated biological pathways.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for a selection of 9-substituted purine derivatives, highlighting the diversity of substituents and their impact on the crystal packing and molecular conformation.

Compound Name/ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Resolution (Å)
Roscovitine-CDK2 complex C₁₉H₂₆N₆OMonoclinicP2₁8.8618.5512.129090.7902.4
Xanthine derivative [1][2][3]C₁₁H₆ClN₅O₄SMonoclinicP2₁/c9.82(11)17.87(8)6.79(13)90107.5(9)900.8
9-(Arylmethyl)-9-deazaguanine derivative [4]C₁₇H₁₄ClN₅O₂OrthorhombicP2₁2₁2₁10.234(2)12.567(3)13.456(3)9090900.78
Hsp90 inhibitor (compound 4b) [5]C₁₈H₁₉N₅O₂MonoclinicP2₁/n11.045(2)10.551(2)14.987(3)90109.34(3)901.5
Hsp90 inhibitor (compound 6b) [5]C₁₉H₂₁N₅O₂TriclinicP-18.998(2)10.123(2)11.456(2)78.9888.7665.431.2

Experimental Protocols

General Synthesis of 9-Substituted Purine Derivatives

The synthesis of 9-substituted purine derivatives often involves a multi-step process starting from a purine core, such as 6-chloropurine or 2,6-dichloropurine. A general synthetic route is outlined below.[6][7][8]

Synthesis_Workflow Start 6-Chloropurine Step1 N9-Alkylation/Arylation (e.g., Mitsunobu or SNAr) Start->Step1 Intermediate1 9-Substituted-6-chloropurine Step1->Intermediate1 Step2 Nucleophilic Substitution at C6 (e.g., with an amine) Intermediate1->Step2 Product 9,6-Disubstituted Purine Derivative Step2->Product

General synthetic workflow for 9,6-disubstituted purines.

Detailed Protocol for N9-Alkylation (Mitsunobu Reaction):

  • To a solution of 6-chloropurine (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 equivalents).

  • The mixture is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 9-substituted-6-chloropurine.

X-ray Crystallography Protocol

The determination of the three-dimensional structure of the synthesized purine derivatives is accomplished through single-crystal X-ray diffraction.

Crystallography_Workflow Start Synthesized Purine Derivative Step1 Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Step1 Crystal Single Crystal Step1->Crystal Step2 X-ray Diffraction Data Collection Crystal->Step2 Data Diffraction Pattern Step2->Data Step3 Structure Solution and Refinement Data->Step3 Structure 3D Molecular Structure Step3->Structure

Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystal Growth (Slow Evaporation):

  • A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, dichloromethane/hexane).

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature.

  • Crystals suitable for X-ray diffraction analysis typically form over a period of several days to weeks.

Signaling Pathways and Biological Relevance

Many 9-substituted purine derivatives exert their biological effects by modulating the activity of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (Hsp90).

Cyclin-Dependent Kinase (CDK) Inhibition

Roscovitine, a 9-isopropylpurine derivative, is a potent inhibitor of several CDKs.[9] By binding to the ATP-binding pocket of CDKs, roscovitine blocks their kinase activity, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for cancer therapy.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->G1 Phosphorylates Substrates Roscovitine Roscovitine (9-Substituted Purine) Roscovitine->CDK_Cyclin Inhibits ATP ATP ATP->CDK_Cyclin

Inhibition of CDK by Roscovitine disrupts cell cycle progression.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. 9-Substituted purine derivatives have been developed as Hsp90 inhibitors.[5] By binding to the ATP-binding site in the N-terminal domain of Hsp90, these inhibitors block its chaperone activity, leading to the degradation of client proteins and ultimately, cancer cell death.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 ClientProtein Oncogenic Client Protein (e.g., Akt, Raf-1) Hsp90->ClientProtein Chaperones Ubiquitination Ubiquitination & Proteasomal Degradation ClientProtein->Ubiquitination Unfolded protein FunctionalProtein Functional Client Protein ClientProtein->FunctionalProtein Matures into PurineInhibitor 9-Substituted Purine Inhibitor PurineInhibitor->Hsp90 Inhibits ATP ATP ATP->Hsp90

Inhibition of Hsp90 by 9-substituted purines leads to client protein degradation.

This guide demonstrates the power of X-ray crystallography in understanding the structure and function of 9-substituted purine derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics.

References

In Vitro Evaluation of 9-Benzyl-2,6-dichloro-9H-purine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative in vitro evaluation of 9-Benzyl-2,6-dichloro-9H-purine derivatives and related 2,6,9-trisubstituted purines, focusing on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against key cellular targets in cancer, such as cyclin-dependent kinases (CDKs) and oncogenic kinases like Bcr-Abl.[1][2] This guide summarizes the cytotoxic and kinase inhibitory activities of representative compounds from this class.

Comparative Efficacy of Substituted Purine Derivatives

Table 1: In Vitro Cytotoxicity of Representative 9-Substituted Purine Derivatives Against Various Human Cancer Cell Lines

Compound ID9-Substituent2-Substituent6-SubstituentCell LineIC50 (µM)Reference
Bozepinib 1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-ylClClMCF-7 (Breast)~1.8-5.02[3]
Compound 7h CyclopentylVaried AminoArylpiperazinylHL-60 (Leukemia)Potent[4]
Compound 12 4-TrifluoromethylbenzylH4-(4-Trifluoromethylphenyl)piperazineHuh7 (Liver)0.08[5]
Compound 25 4-TrifluoromethylbenzylH4-(3,4-Dichlorophenyl)piperazineHuh7 (Liver)< 0.1[5]
Compound 10b Perbenzylated HexosylHClHeLa (Cervical)< 1[6]
Compound 10g Perbenzylated HexosylHClMCF-7 (Breast)< 1[6]
Compound 10i Perbenzylated HexosylHClA549 (Lung)< 1[6]

Table 2: In Vitro Kinase Inhibitory Activity of Representative 2,6,9-Trisubstituted Purine Derivatives

Compound ID9-Substituent2-Substituent6-SubstituentTarget KinaseIC50 (nM)Reference
Compound III CyclopropylmethylVaried AminoVaried AnilinoBcr-Abl40-90[1]
Compound 11b IsopentylVaried AminoVaried AnilinoBcr-Abl15[1]
Compound 4h Isopropyl2-Hydroxymethyl-4-hydroxypyrrolidyl3-ChloroanilinoCDK2300[7]
Compound 73 H4'-Sulfamoylanilino[1,1'-Biphenyl]-3-ylCDK244[5]
Compound 30d Isopropyl3-PyridylBipyridyl MethaneamineCDK12< 50 (GI50)[6][8]
Compound 30e Isopropyl3-PyridylBipyridyl MethaneamineCDK12< 50 (GI50)[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Derivatives

A general synthetic route to 2,6,9-trisubstituted purines starts from the commercially available 2,6-dichloropurine.[9]

  • N9-Alkylation: To a solution of 2,6-dichloropurine (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1-3 equivalents). Add the desired benzyl bromide derivative (1-3 equivalents) to the mixture. Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.[9]

  • Nucleophilic Substitution at C6: Dissolve the N9-alkylated 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol. Add the desired nucleophile (e.g., a primary or secondary amine) (1.1 equivalents) and a base like triethylamine (TEA) if necessary. Reflux the reaction mixture until the reaction is complete (monitored by TLC). Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the 2-chloro-6-substituted-9-benzylpurine.[9]

  • Nucleophilic Substitution at C2: Dissolve the 2-chloro-6-substituted-9-benzylpurine (1 equivalent) in a suitable solvent. Add the second desired nucleophile (e.g., a different amine or an alkoxide) and a suitable base. Heat the reaction mixture as required and monitor by TLC. Upon completion, perform an aqueous work-up and extract with an organic solvent. Purify the final product by column chromatography or recrystallization.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the purine derivatives (typically from a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the IC50 of a compound against a purified kinase by measuring ATP consumption.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of a white assay plate. Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Equilibrate an ATP detection reagent (e.g., Kinase-Glo®) to room temperature. Add 25 µL of the reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by purine derivatives and a general experimental workflow for their evaluation.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification start Design of Purine Derivatives synthesis Chemical Synthesis (N9-Alkylation, Nucleophilic Substitution) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Purine Derivatives purification->library treatment Treatment with Purine Derivatives library->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity kinase_assay Kinase Inhibition Assay treatment->kinase_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis kinase_assay->data_analysis lead_id Identification of Lead Compounds data_analysis->lead_id

Caption: General experimental workflow for the synthesis and in vitro evaluation of purine derivatives.

G cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation inhibitor 2,6,9-Trisubstituted Purine (e.g., this compound derivative) CDK2_CycE CDK2-Cyclin E inhibitor->CDK2_CycE CDK1_CycB CDK1-Cyclin B inhibitor->CDK1_CycB G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE->G1 arrest Cell Cycle Arrest CDK2_CycE->arrest CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB->G2 CDK1_CycB->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by purine derivatives leading to cell cycle arrest.

G cluster_downstream Downstream Signaling inhibitor 2,6,9-Trisubstituted Purine Derivative Bcr_Abl Bcr-Abl (Oncogenic Tyrosine Kinase) inhibitor->Bcr_Abl Ras Ras Bcr_Abl->Ras STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K proliferation Cell Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation apoptosis Apoptosis ERK->apoptosis Inhibition of STAT5->proliferation STAT5->apoptosis Inhibition of Akt Akt PI3K->Akt Akt->proliferation Akt->apoptosis Inhibition of

Caption: Inhibition of the Bcr-Abl signaling pathway by purine derivatives, promoting apoptosis.

References

The Pivotal Role of Substitutions in 2,6,9-Trisubstituted Purines: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 2,6,9-trisubstituted purines reveals that minor chemical modifications at the C2, C6, and N9 positions can dramatically influence their biological activity, transforming them from general cytotoxic agents to potent and selective inhibitors of key therapeutic targets. This comparative guide synthesizes experimental data from key studies to provide a clear overview for researchers and drug development professionals on the impact of these substitutions on anticancer and neuroprotective activities.

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many endogenous molecules and synthetic drugs. The 2,6,9-trisubstituted purines, in particular, have emerged as a versatile class of compounds with a broad range of biological activities. Their therapeutic potential is largely dictated by the nature of the chemical groups attached to the 2, 6, and 9 positions of the purine ring. This guide will compare and contrast the SAR of these compounds, focusing on their efficacy as cyclin-dependent kinase (CDK) inhibitors for cancer therapy and as neuroprotective agents.

Comparative Analysis of Anticancer Activity: Targeting Cyclin-Dependent Kinases

A significant body of research has focused on developing 2,6,9-trisubstituted purines as inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[1] Roscovitine, a well-known 2,6,9-trisubstituted purine, has served as a lead compound for the development of more potent and selective CDK inhibitors.[1]

Key Findings from SAR Studies:
  • Substitution at the C6 Position: The nature of the substituent at the C6 position is crucial for potent CDK inhibition. Studies have shown that an arylpiperazinyl group at this position is beneficial for cytotoxic activity.[2][3] For instance, compound 7h from one study, which incorporates an arylpiperazinyl moiety, demonstrated high potency and selectivity against several cancer cell lines.[2][3] Another study found that a 3-iodobenzylamino group at C6 resulted in optimal inhibitory activity against CDK1, CDK2, and CDK5.[4]

  • Substitution at the C2 Position: Modifications at the C2 position can significantly impact both potency and selectivity. While bulky groups at this position are generally unfavorable for cytotoxic activity, the introduction of a (2R)-pyrrolidin-2-yl-methanol substituent led to a compound with potent multi-CDK inhibition.[2][4] Furthermore, adding meta- or para-amino groups to a phenyl ring at the C2 position was found to enhance CDK12 inhibitory activity by 3 to 4 times.[5]

  • Substitution at the N9 Position: The substituent at the N9 position influences the compound's overall activity and physicochemical properties. Increased steric bulk at N9 tends to reduce inhibitory potential against CDKs.[4] However, studies have also shown that an ethyl group at this position can confer significantly better CDK12 inhibitory activity compared to an isopropyl group.[5]

The following table summarizes the quantitative data from a study on novel 2,6,9-trisubstituted purines as potent CDK12 inhibitors, highlighting the impact of substitutions at the C6 and N9 positions on their inhibitory activity.[5]

CompoundC2 SubstituentC6 SubstituentN9 SubstituentCDK12/cyclinK IC50 (nM)
17f 3-pyridylBipyridyl methaneamine derivativeIsopropyl221
28a 3-pyridylBipyridyl methaneamine derivativeEthyl16
30d 3-pyridylOptimized bipyridyl methaneamineEthyl< 50 (GI50)
30e 3-pyridylOptimized bipyridyl methaneamineEthyl< 50 (GI50)

Neuroprotective Activity of 2,6,9-Trisubstituted Purines

Beyond their anticancer properties, 2,6,9-trisubstituted purines have also been investigated as neuroprotective agents. A recent study reported the synthesis and evaluation of a series of these compounds for their ability to target butyrylcholinesterase (BChE) and the cannabinoid CB2 receptor, both of which are implicated in neurodegenerative diseases.[6] This research highlights the versatility of the purine scaffold in targeting different biological systems.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies. Below are the detailed protocols for key experiments cited in this guide.

CDK Inhibition Assay

The inhibitory activity of the compounds against various CDKs is typically determined using a kinase activity assay. A common method involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes and a suitable substrate (e.g., a peptide derived from a known CDK substrate) are prepared in an assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the CDK/cyclin complex.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.[4]

Cell Viability and Cytotoxicity Assays

The effect of the compounds on the viability and proliferation of cancer cells is a critical measure of their potential as therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from the dose-response curves.[2][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Phosphorylation Substrate Phosphorylation CDK_Cyclin->Phosphorylation Active Phosphorylation->G1 Drives Transition Phosphorylation->S Drives Progression Purine_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor Purine_Inhibitor->CDK_Cyclin Inhibits Experimental_Workflow start Start: Compound Synthesis synthesis Synthesis of 2,6,9-Trisubstituted Purines start->synthesis purification Purification and Characterization synthesis->purification kinase_assay In vitro Kinase Inhibition Assay (e.g., CDK) purification->kinase_assay cell_assay Cell-based Assays (e.g., MTT for Cytotoxicity) purification->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Efficacy of 9-Benzyl-2,6-dichloro-9H-purine Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of 9-Benzyl-2,6-dichloro-9H-purine analogs. While specific in vivo data for this precise chemical scaffold remains limited in publicly available literature, this document synthesizes existing in vitro data for structurally related compounds and extrapolates potential mechanisms of action based on the known activities of purine analogs. This guide aims to offer a valuable resource for researchers engaged in the development of novel anti-cancer therapeutics by presenting available data, outlining relevant experimental protocols, and visualizing potential signaling pathways.

Data Presentation: In Vitro Cytotoxicity

Numerous studies have demonstrated the cytotoxic potential of 9-substituted and 2,6-disubstituted purine analogs across a range of cancer cell lines. The data presented below is a compilation from various sources, showcasing the half-maximal inhibitory concentrations (IC50) of these compounds. It is important to note that direct in vivo comparisons are not yet available.

Compound ClassCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)
6,9-disubstituted purine analogs Huh7 (Liver Carcinoma)0.08 - 0.135-FluorouracilNot specified
HCT116 (Colon Carcinoma)0.05 - 21.8CladribineNot specified
MCF7 (Breast Carcinoma)0.05 - 21.8FludarabineNot specified
2,6,9-trisubstituted purine derivatives HL-60 (Promyelocytic Leukemia)> 20EtoposideNot specified
HCT-116 (Colon Carcinoma)VariableEtoposideNot specified
HeLa (Cervical Cancer)VariableEtoposideNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays relevant to the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the purine analog that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: A serial dilution of the this compound analog is added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of the purine analog in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the this compound analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Mandatory Visualizations

Potential Signaling Pathway: Inhibition of Bcr-Abl and Induction of Apoptosis

Many 2,6,9-trisubstituted purine derivatives have been identified as inhibitors of oncogenic kinases, such as Bcr-Abl.[1] The following diagram illustrates the putative mechanism by which this compound analogs may exert their anti-cancer effects by inhibiting the Bcr-Abl signaling pathway, which is constitutively active in certain leukemias and leads to the inhibition of apoptosis. By blocking Bcr-Abl, these analogs can reactivate the apoptotic cascade.

Bcr_Abl_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factor_Receptor Growth Factor Receptor Bcr_Abl Bcr-Abl (Constitutively Active Kinase) PI3K PI3K Bcr_Abl->PI3K Activates Purine_Analog This compound Analog Purine_Analog->Bcr_Abl Inhibition Akt Akt PI3K->Akt Activates Bad_p Bad-P (Inactive) Akt->Bad_p Phosphorylates Bcl_xL Bcl-xL Bad_p->Bcl_xL Inhibits Inhibition Cytochrome_c Cytochrome c Bcl_xL->Cytochrome_c Inhibits Release Apaf_1 Apaf-1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_c->Apaf_1 Activates

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound analogs.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-cancer compound like a this compound analog.

Preclinical_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Studies->Toxicity_Studies Toxicity_Studies->Lead_Optimization

Caption: A streamlined workflow for the preclinical evaluation of novel purine analogs.

References

Validating the Inhibition of Specific Enzymes by Purine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of purine derivatives as inhibitors of two key enzyme families: Xanthine Oxidase and Phosphodiesterases. The information presented is curated to assist researchers in validating and comparing the inhibitory potential of these compounds, offering objective performance data and detailed experimental methodologies.

Xanthine Oxidase Inhibitors

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated activity of this enzyme is linked to hyperuricemia and gout.[1] Purine analogs are a well-established class of xanthine oxidase inhibitors.[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for common purine and non-purine inhibitors of xanthine oxidase, providing a clear comparison of their potency.

InhibitorTypeTarget EnzymeIC50 (nM)Source
Allopurinol (Oxypurinol)Purine AnalogXanthine Oxidase244 ± 50[3]
FebuxostatNon-PurineXanthine Oxidase20.5 ± 2.8[3]
TopiroxostatNon-PurineXanthine Oxidase1.26 ± 0.25[3]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid absorbs light at approximately 295 nm.[4]

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Test compounds (purine derivatives) and a positive control (e.g., Allopurinol)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure: [1][2]

  • Preparation of Reagents:

    • Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM.

    • Dissolve xanthine oxidase in the phosphate buffer to a final concentration of 0.01-0.1 units/mL. This solution should be prepared fresh.

    • Dissolve test compounds and allopurinol in DMSO to create stock solutions, which are then diluted with phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

    • Control Well (No Inhibitor): Add 50 µL of the buffer/DMSO solution (vehicle), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.

    • Blank Well (No Enzyme): Add 50 µL of the test compound solution and 65 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction: Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 25°C for 15 minutes.

  • Termination of Reaction (Optional but recommended for endpoint assays): Stop the reaction by adding 20 µL of 1 M HCl.

  • Data Acquisition: Measure the absorbance of each well at 295 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of its Blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide range of cellular processes.[5] Purine derivatives, such as caffeine and theophylline, are well-known non-selective PDE inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table presents the IC50 values for several purine derivatives against different phosphodiesterase families, highlighting their inhibitory activity.

InhibitorTarget EnzymeIC50 (µM)Source
CaffeinePhosphodiesterase (non-specific)>100-500[6]
TheophyllinePhosphodiesterase (non-specific)50-100[6]
3-Isobutyl-1-methylxanthine (IBMX)Phosphodiesterase (non-specific)~25[7]
ClofarabinePDE23.12 ± 0.67[4]
Compound 14e (a purine nucleoside derivative)PDE20.32 ± 0.04[4]
Experimental Protocol: In Vitro Phosphodiesterase Activity Assay (Two-Step Radioassay)

This method quantifies PDE activity by measuring the conversion of radiolabeled cAMP to 5'-AMP and subsequently to adenosine.[8]

Materials:

  • Purified phosphodiesterase enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • Tris-HCl buffer (e.g., 20 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Snake venom (containing 5'-nucleotidase)

  • Dowex anion exchange resin

  • Scintillation fluid and vials

  • Scintillation counter

Procedure: [8]

  • Preparation of Reaction Mixture:

    • In a reaction tube, combine the Tris-HCl buffer, MgCl₂, the test compound (purine derivative) at various concentrations, and the purified PDE enzyme.

  • Initiation of PDE Reaction:

    • Start the reaction by adding a solution containing a mixture of unlabeled cAMP and [³H]-cAMP.

    • Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination of PDE Reaction:

    • Stop the reaction by heating the tubes in a boiling water bath for 1-2 minutes to denature the PDE enzyme.

    • Cool the samples on ice.

  • Conversion of 5'-AMP to Adenosine:

    • Add snake venom solution to each tube. The 5'-nucleotidase in the venom will hydrolyze the [³H]-5'-AMP to [³H]-adenosine.

    • Incubate at 30°C for about 10 minutes.

  • Separation of Substrate and Product:

    • Apply the reaction mixture to a Dowex anion exchange resin column. The negatively charged, unreacted [³H]-cAMP and the intermediate [³H]-5'-AMP will bind to the resin, while the uncharged [³H]-adenosine will pass through.

  • Quantification:

    • Elute the [³H]-adenosine from the column with a low-salt buffer.

    • Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of cAMP hydrolyzed.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without an inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To better understand the context of enzyme inhibition by purine derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G Purine Metabolism and Xanthine Oxidase Inhibition cluster_purine Purine Catabolism cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Febuxostat Febuxostat Febuxostat->Xanthine Oxidase

Caption: Inhibition of uric acid production by purine and non-purine inhibitors of xanthine oxidase.

G General Workflow for Enzyme Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set up Assay Plate Set up Assay Plate Prepare Reagents->Set up Assay Plate Pre-incubate Pre-incubate Set up Assay Plate->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Signal Measure Signal Stop Reaction->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

References

Safety Operating Guide

Safe Disposal of 9-Benzyl-2,6-dichloro-9H-purine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-Benzyl-2,6-dichloro-9H-purine, a halogenated purine derivative, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to its chemical properties as a chlorinated organic compound, it is classified as hazardous waste and necessitates specific handling and disposal protocols. This guide provides essential, step-by-step instructions for research scientists and drug development professionals to manage the disposal of this compound in a safe and compliant manner.

Hazard Identification and Safety Precautions

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Impervious gloves

  • Safety glasses or goggles

  • A lab coat

  • Use of a chemical fume hood to avoid inhalation of dust or fumes.[1]

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, OralHarmful if swallowed.[1]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2]
Skin IrritationCauses skin irritation.[1][2]Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[2]
Eye IrritationCauses serious eye irritation.[1][2]Wear eye protection. Rinse cautiously with water for several minutes if in eyes. If irritation persists, get medical advice.[2]
Respiratory IrritationMay cause respiratory irritation.[1][2]Avoid breathing dust. Use only in a well-ventilated area or outdoors.[2]

Protocol for Proper Disposal of this compound

This protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

1. Waste Segregation and Containment:

  • Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Pure, unreacted compound

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, paper towels)

    • Contaminated glassware (rinse with a suitable solvent and collect the rinsate as hazardous waste)

  • Select a Container: Place all waste into a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.

  • Classification: This compound is classified as a halogenated organic waste .[3] It must be segregated from non-halogenated organic waste and other waste streams to prevent dangerous chemical reactions and ensure proper disposal.[3]

2. Waste Container Labeling:

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"[3]

    • The full chemical name: "this compound"

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

3. Storage of Hazardous Waste:

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Safety Measures: The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[2] Keep the container tightly closed.[1][2]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Disposal Procedure: Follow their specific procedures for waste pickup and disposal. The ultimate disposal method will be carried out by an approved waste disposal plant.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous: 'Halogenated Organic Waste' ppe->classify container Select Designated, Leak-Proof, Chemically Compatible Container classify->container segregate Segregate Waste: - Solid (contaminated items) - Liquid (rinsate) container->segregate label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentrations & Date segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal by Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Benzyl-2,6-dichloro-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on the available data for the closely related compound, 2,6-Dichloropurine. Researchers should always consult the specific Safety Data Sheet (SDS) for 9-Benzyl-2,6-dichloro-9H-purine upon receipt and handle the compound with caution, assuming similar or greater hazards.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined below are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical. Based on data for the parent compound 2,6-Dichloropurine, it is classified as toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent eye contact which can cause serious irritation[1][2].
Skin Protection Impervious gloves (e.g., nitrile rubber), lab coat, and full-length clothingTo prevent skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse[1][2][3].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a dust respirator is recommended.To avoid inhalation of dust or fumes, which may cause respiratory irritation[1][3].

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully to Avoid Dust prep_workspace->handle_weigh Proceed When Ready handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure an eyewash station and safety shower are readily accessible[2].

    • Put on all required PPE as detailed in Table 1.

    • Prepare the handling area, preferably within a chemical fume hood, to ensure adequate ventilation[1][4].

  • Handling :

    • When weighing the solid compound, do so carefully to minimize the generation of dust[3].

    • Avoid eating, drinking, or smoking in the handling area[1][3].

    • Wash hands thoroughly after handling the compound[1][3].

    • Keep the container tightly closed when not in use[1].

  • Storage :

    • Store in a cool, dry, and well-ventilated place[1][3].

    • Keep the container tightly sealed and store locked up[1][2].

    • Store away from incompatible materials such as strong oxidizing agents and strong bases[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it is classified as hazardous waste[4].

Logical Relationship of Hazard Control Measures

cluster_hazards Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome hazard_swallowed Toxic if Swallowed control_ppe Personal Protective Equipment (PPE) hazard_swallowed->control_ppe hazard_skin Skin Irritant hazard_skin->control_ppe hazard_eye Eye Irritant hazard_eye->control_ppe hazard_respiratory Respiratory Irritant control_engineering Engineering Controls (Fume Hood) hazard_respiratory->control_engineering outcome_safety Safe Handling and Minimized Exposure control_ppe->outcome_safety control_engineering->outcome_safety control_admin Administrative Controls (SOPs, Training) control_admin->outcome_safety

Caption: This diagram shows the relationship between identified hazards of the chemical and the control measures implemented to achieve a safe outcome.

Step-by-Step Disposal Protocol:

  • Containment :

    • Place all waste, including the compound itself and any contaminated materials (e.g., gloves, pipette tips, weighing paper), into a designated, leak-proof, and chemically compatible container[4].

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste"[4].

    • Identify all chemical constituents and their approximate concentrations on the label[4].

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials[4].

  • Disposal :

    • Dispose of the contents and container to an approved waste disposal plant[1][2].

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal[4]. Do not dispose of down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-2,6-dichloro-9H-purine
Reactant of Route 2
Reactant of Route 2
9-Benzyl-2,6-dichloro-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.